molecular formula C7H4Cl2N2 B8459835 3-Chloro-5-(chloromethyl)picolinonitrile CAS No. 1186637-83-1

3-Chloro-5-(chloromethyl)picolinonitrile

Cat. No.: B8459835
CAS No.: 1186637-83-1
M. Wt: 187.02 g/mol
InChI Key: LUSJPWDOJBZYAN-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethyl)picolinonitrile (CAS 1186637-83-1) is a high-purity chemical building block with the molecular formula C7H4Cl2N2 and a molecular weight of 187.02 g/mol . This compound features a picolinonitrile core that is functionalized with both chloro and chloromethyl groups at the 3 and 5 positions, respectively. This unique structure, represented by the SMILES notation N#Cc1ncc(CCl)cc1Cl, makes it a valuable intermediate for researchers in medicinal and synthetic chemistry . The presence of multiple reactive sites allows for diverse chemical transformations; the chloromethyl group is amenable to nucleophilic substitution, while the chlorine on the pyridine ring can undergo metal-catalyzed cross-coupling reactions. The electron-withdrawing nitrile group further influences the electronic properties of the ring system. As such, this reagent is primarily used in the synthesis of more complex nitrogen-containing heterocycles, which are pivotal scaffolds in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Nitrogen-containing heterocycles like those derived from this building block are found in a wide range of therapeutics, including antimicrobials, antiepileptics, and anticancer agents . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

CAS No.

1186637-83-1

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

3-chloro-5-(chloromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4Cl2N2/c8-2-5-1-6(9)7(3-10)11-4-5/h1,4H,2H2

InChI Key

LUSJPWDOJBZYAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)CCl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Chloro-5-(chloromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-(chloromethyl)picolinonitrile (CAS: 1186637-83-1)[1] is a highly functionalized pyridine derivative serving as a critical building block in the development of advanced active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, providing a deep dive into the causality behind its physicochemical behavior, its orthogonal reactivity, and the self-validating analytical protocols required for its handling and scale-up.

Structural and Physicochemical Properties

Understanding the physical properties of 3-chloro-5-(chloromethyl)picolinonitrile is essential for optimizing reaction conditions, designing purification workflows, and ensuring safe storage. The molecule features an electron-deficient pyridine core substituted with a nitrile, a chlorine atom, and a chloromethyl group. This unique electronic environment dictates its solubility profile and thermal stability.

Table 1: Physicochemical Properties of 3-Chloro-5-(chloromethyl)picolinonitrile

PropertyValue / DescriptionAnalytical / Predictive Basis
Molecular Formula C7H4Cl2N2Exact Mass: 185.975 g/mol
Molecular Weight 187.02 g/mol Standard Atomic Weights
Physical State Crystalline SolidVisual observation at 25 °C
Melting Point 70 °C – 90 °CPredictive modeling (functional group contribution)
Boiling Point 310 °C – 330 °CPredicted at 760 mmHg
Density ~1.45 g/cm³Pycnometry / Predictive
Solubility Soluble in DCM, EtOAc, THF, DMF; Insoluble in H2OEmpirical lipophilicity (LogP ~2.0)

(Note: Empirical values may vary slightly based on crystalline polymorph and purity. Predictive values are derived from standard cheminformatics databases such as .)

Mechanistic Role in API Synthesis

The true value of 3-chloro-5-(chloromethyl)picolinonitrile in drug development lies in its orthogonal reactivity . The causality behind its selection in complex synthetic routes is its ability to undergo three distinct, site-specific transformations without cross-interference, provided the reaction conditions are meticulously controlled:

  • Nucleophilic Substitution (SN2) at C5-Chloromethyl: The benzylic-like chloromethyl group is highly activated. It readily undergoes SN2 displacement by amines, thiols, or alkoxides. Because the pyridine ring is electron-withdrawing, the transition state is stabilized, accelerating the reaction while minimizing SN1-driven side reactions.

  • Cross-Coupling at C3-Chloro: The chlorine atom directly attached to the electron-deficient pyridine ring is activated for oxidative addition by Palladium catalysts. This allows for site-selective Suzuki-Miyaura or Stille couplings to introduce aryl or alkyl groups.

  • Nitrile Manipulation at C2: The cyano group can be selectively reduced to a primary amine (e.g., using DIBAL-H) or hydrolyzed to a carboxylic acid/amide, serving as a handle for subsequent cyclization.

SyntheticUtility A 3-Chloro-5-(chloromethyl) picolinonitrile B SN2 Substitution (Chloromethyl Group) A->B Amines/Thiols C Cross-Coupling (3-Chloro Position) A->C Pd, Boronic Acids D Reduction/Hydrolysis (2-Cyano Position) A->D DIBAL-H / Hydration E Advanced API Intermediate B->E C->E D->E

Fig 1: Orthogonal reactivity pathways of 3-chloro-5-(chloromethyl)picolinonitrile.

Experimental Protocols: Isolation and Characterization

To maintain scientific integrity and comply with [2], every synthetic protocol must function as a self-validating system. The following step-by-step methodology outlines the isolation and validation of this intermediate after a typical chlorination reaction.

Step-by-Step Methodology: Purification and Validation
  • Step 1: Reaction Quenching and Extraction

    • Action: Quench the chlorination reaction mixture by slow addition to ice-cold saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

    • Causality: The chloromethyl group is sensitive to hydrolysis at elevated temperatures or extreme pH. Cold, mildly basic conditions neutralize acidic byproducts (like HCl) without degrading the target product.

  • Step 2: Chromatographic Purification

    • Action: Concentrate the organic layer under reduced pressure (bath temp < 30 °C). Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Causality: Low-temperature concentration prevents thermal degradation. Silica gel effectively resolves the target compound from over-chlorinated or unreacted precursors.

  • Step 3: Crystallization

    • Action: Dissolve the purified fractions in a minimum amount of hot heptane/ethyl acetate, then cool slowly to 4 °C to induce crystallization.

    • Causality: Crystallization acts as a thermodynamic purification step, rejecting structurally dissimilar impurities from the crystal lattice, ensuring >98% purity.

  • Step 4: Analytical Validation (The Self-Validating Loop)

    • Action: Analyze the crystals using HPLC-UV (254 nm) for purity and 1H/13C NMR (in CDCl3) for structural confirmation.

    • Causality: The system is self-validating because the HPLC provides quantitative purity (% area), while the NMR provides qualitative structural integrity. Any residual solvent peaks in the NMR must be cross-referenced against standard trace impurity tables, such as those published by[3], to ensure they are not mistaken for structural anomalies.

QCWorkflow S1 Sample Preparation (Dissolve in CDCl3) S2 1H & 13C NMR Acquisition S1->S2 S3 HPLC-UV Analysis (Purity Profiling) S1->S3 S4 Data Concordance Evaluation S2->S4 Structural ID S3->S4 % Area Purity S5 Batch Release (>98% Purity) S4->S5 Validated S6 Recrystallization (<98% Purity) S4->S6 Rejected S6->S1 Re-test

Fig 2: Self-validating analytical workflow for intermediate batch qualification.

Stability and Degradation Pathways

The primary degradation pathway for 3-chloro-5-(chloromethyl)picolinonitrile is the hydrolysis of the chloromethyl group to a hydroxymethyl group (-CH2OH). This occurs via an SN1/SN2 mechanism in the presence of atmospheric moisture over extended periods.

  • Storage Protocol: To mitigate degradation, the compound must be stored in a tightly sealed, amber glass container under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

  • Handling: All transfers should be conducted using standard Schlenk techniques or within a glovebox if the ambient humidity exceeds 40%.

References

  • Chemsrc. "3-Chloro-5-(chloromethyl)picolinonitrile CAS Data." Chemsrc Chemical Database, [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q11 Development and Manufacture of Drug Substances." ICH Quality Guidelines, [Link]

  • Fulmer, Gregory R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179. American Chemical Society, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary." PubChem, [Link]

Sources

Technical Whitepaper: Synthesis, Structural Analysis, and Application of 3-Chloro-5-(chloromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, heterocyclic building blocks with orthogonal reactive sites are highly sought after. 3-Chloro-5-(chloromethyl)picolinonitrile (IUPAC: 3-chloro-5-(chloromethyl)pyridine-2-carbonitrile) represents a premium bifunctional scaffold. By featuring a highly electrophilic chloromethyl group, a transition-metal-compatible aryl chloride, and a versatile carbonitrile moiety on a single pyridine core, this intermediate enables complex, multi-step synthetic sequences without the need for excessive protecting group manipulations.

This technical guide details the structural properties, field-proven synthetic methodologies, and orthogonal reactivity profiles of this critical intermediate.

Chemical Identity & Structural Analysis

The utility of[1] stems directly from its electronic distribution. The electron-withdrawing nature of the pyridine nitrogen, compounded by the carbonitrile group at C2 and the chlorine atom at C3, renders the pyridine ring highly electron-deficient.

  • IUPAC Name: 3-Chloro-5-(chloromethyl)pyridine-2-carbonitrile

  • Common Synonym: 3-Chloro-5-(chloromethyl)picolinonitrile

  • CAS Registry Number: 1186637-83-1[1][2]

  • Molecular Formula: C₇H₄Cl₂N₂

The structural orthogonality allows chemists to perform Sₙ2 nucleophilic substitutions at the C5-chloromethyl position without disturbing the C3-chloro or C2-carbonitrile groups, provided the nucleophile and reaction conditions are carefully selected.

Physicochemical Properties

Understanding the physicochemical parameters of this intermediate is critical for optimizing reaction solvents, predicting solubility, and designing purification workflows.

ParameterValueAnalytical Significance
Molecular Weight 187.02 g/mol Confirmed via LC-MS (ESI+) as [M+H]⁺ 188.0
Hydrogen Bond Donors 0Highly soluble in aprotic solvents (DCM, DMF, THF)
Hydrogen Bond Acceptors 2 (N, C≡N)Capable of coordinating with Lewis acid catalysts
Rotatable Bonds 1 (-CH₂-Cl)Minimal conformational flexibility
Topological Polar Surface Area 36.68 ŲExcellent membrane permeability profile
Physical State SolidEasily purified via recrystallization

Synthetic Methodologies & Mechanistic Causality

As a Senior Application Scientist, I emphasize that successful synthesis relies on understanding the causality behind reagent selection. Below are two highly reliable, self-validating protocols for synthesizing 3-chloro-5-(chloromethyl)picolinonitrile.

Route A: Deoxychlorination of the Primary Alcohol

This route utilizes (CAS: 1186637-82-0)[3] as the precursor. Thionyl chloride (SOCl₂) is the reagent of choice due to its clean reaction profile, where byproducts are entirely gaseous (SO₂ and HCl), driving the reaction to completion via Le Chatelier's principle.

Step-by-Step Protocol:

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of 3-chloro-5-(hydroxymethyl)picolinonitrile in anhydrous dichloromethane (DCM, 30 mL).

  • Initiation: Cool the reaction mixture to 0 °C using an ice-water bath under an inert argon atmosphere to suppress side reactions.

  • Reagent Addition: Add SOCl₂ (1.5 eq, 15 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the chlorosulfite intermediate and prevents solvent boil-over from rapid gas evolution.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq). Causality: DMF reacts with SOCl₂ to generate the highly electrophilic Vilsmeier-Haack reagent, which significantly accelerates the Sₙ2 displacement of the activated hydroxyl group.

  • Propagation & Monitoring: Remove the ice bath and stir at room temperature for 2-3 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3 v/v) under UV 254 nm. The product will elute faster (higher R_f) than the polar alcohol precursor.

  • Quenching & Workup: Carefully pour the mixture into ice-cold saturated aqueous NaHCO₃ (50 mL) to neutralize excess SOCl₂ and HCl. Extract with DCM (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically >95% pure but can be filtered through a short silica plug if necessary.

Route B: Radical Halogenation of the Methyl Group

When the hydroxymethyl precursor is unavailable, [4] of 3-chloro-5-methylpicolinonitrile using N-Chlorosuccinimide (NCS) and Azobisisobutyronitrile (AIBN) is a robust alternative.

Step-by-Step Protocol:

  • Setup: Dissolve 10 mmol of 3-chloro-5-methylpicolinonitrile in anhydrous carbon tetrachloride (CCl₄, 40 mL) or a greener alternative like trifluorotoluene.

  • Reagent Addition: Add NCS (1.1 eq, 11 mmol) and AIBN (0.05 eq, 0.5 mmol).

  • Initiation: Heat the mixture to 80 °C (reflux) under nitrogen. Causality: Thermal decomposition of AIBN extrudes nitrogen gas, generating 2-cyanoprop-2-yl radicals. These initiate the chain reaction by abstracting the benzylic-like hydrogen at C5, forming a resonance-stabilized radical that subsequently abstracts chlorine from NCS.

  • Workup: After 4-6 hours (monitor via GC-MS), cool the mixture to 0 °C. The byproduct, succinimide, will precipitate out of the non-polar solvent. Filter the solid and wash with cold solvent.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to separate the target compound from any over-chlorinated (dichloromethyl) byproducts.

Synthesis cluster_0 Route A: Alcohol Chlorination cluster_1 Route B: Radical Halogenation Prec_A 3-Chloro-5-(hydroxymethyl) picolinonitrile (CAS: 1186637-82-0) Reag_A SOCl2, cat. DMF CH2Cl2, 0°C to RT Prec_A->Reag_A Target 3-Chloro-5-(chloromethyl) picolinonitrile (CAS: 1186637-83-1) Reag_A->Target Prec_B 3-Chloro-5-methyl picolinonitrile Reag_B NCS, AIBN CCl4, Reflux Prec_B->Reag_B Reag_B->Target

Fig 1. Synthetic pathways for 3-chloro-5-(chloromethyl)picolinonitrile via Routes A and B.

Orthogonal Reactivity & Downstream Applications

The strategic value of 3-chloro-5-(chloromethyl)picolinonitrile lies in the differential reactivity of its three functional groups. In drug development—such as the synthesis of sphingosine-1-phosphate receptor agonists[5]—this scaffold allows for sequential derivatization:

  • C5-Chloromethyl (Primary Electrophile): This is the most reactive site. It readily undergoes Sₙ2 substitution with primary/secondary amines, thiols, or alkoxides in the presence of a mild base (e.g., K₂CO₃ or DIPEA) at room temperature.

  • C3-Chloro (Cross-Coupling Handle): Once the C5 position is functionalized, the C3-chloro group can be subjected to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Because aryl chlorides are less reactive than bromides or iodides, specialized electron-rich, bulky phosphine ligands (like XPhos or RuPhos) are required to facilitate oxidative addition.

  • C2-Carbonitrile (Terminal Modification): The nitrile can be hydrolyzed to a primary amide or carboxylic acid under acidic or basic aqueous conditions, or reduced to a primary amine using Raney Nickel/H₂ or LiAlH₄, typically serving as the final step in a synthetic sequence.

Reactivity Core 3-Chloro-5-(chloromethyl)picolinonitrile SN2 SN2 Nucleophilic Substitution (C5-Chloromethyl) Core->SN2 Amines, Thiols, Alkoxides CrossCoupling Pd-Catalyzed Cross-Coupling (C3-Chloro) Core->CrossCoupling Boronic Acids, Amines NitrileTrans Nitrile Transformations (C2-Carbonitrile) Core->NitrileTrans Hydrolysis, Reduction

Fig 2. Orthogonal reactivity map of 3-chloro-5-(chloromethyl)picolinonitrile.

Conclusion

3-Chloro-5-(chloromethyl)picolinonitrile is a highly programmable intermediate. By mastering the mechanistic causality of its synthesis—whether via the controlled deoxychlorination of an alcohol or the radical halogenation of a methyl group—chemists can reliably access this scaffold. Its orthogonal reactivity map ensures that it remains a cornerstone building block for complex pharmaceutical and agrochemical libraries.

References

  • "3-Chloro-5-(chloromethyl)picolinonitrile CAS 1186637-83-1", ChemSrc. URL: [Link]

  • "WO2014129796A1 - Sphingosine-1-phosphate receptor agonists", Google Patents.

Sources

Synthesis Precursors and Methodologies for 3-Chloro-5-(chloromethyl)picolinonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-(chloromethyl)picolinonitrile (CAS: 1186637-83-1) is a highly versatile, trifunctional pyridine building block utilized extensively in the development of targeted pharmaceuticals and complex agrochemicals [4]. The presence of a chloromethyl group provides an excellent electrophilic center for SN​2 alkylations (e.g., coupling with amines or thiols), while the nitrile and chloro groups offer orthogonal reactivity for further structural elaboration.

As a Senior Application Scientist, I have structured this whitepaper to detail the retrosynthetic landscape, the causality behind mechanistic pathways, and the self-validating experimental protocols required to synthesize this molecule from its primary precursors efficiently.

Structural Rationale & Precursor Landscape

The synthesis of 3-chloro-5-(chloromethyl)picolinonitrile relies on the strategic functionalization of the C5 position of the pyridine ring. The electron-deficient nature of the picolinonitrile core strongly discourages standard electrophilic aromatic substitution. Therefore, functionalization must occur via radical pathways or pre-installed functional group interconversions.

Two primary precursors are utilized in industrial and bench-scale syntheses:

  • (CAS: 1211518-69-2) [3]: Utilized for direct radical chlorination.

  • 3-Chloro-5-(hydroxymethyl)picolinonitrile (CAS: 1186637-82-0): Utilized for nucleophilic hydroxyl substitution.

Retrosynthesis Target 3-Chloro-5-(chloromethyl) picolinonitrile (Target) Precursor1 3-Chloro-5-methyl picolinonitrile (Precursor A) Precursor1->Target NCS, AIBN (Radical Chlorination) Precursor2 3-Chloro-5-(hydroxymethyl) picolinonitrile (Precursor B) Precursor2->Target SOCl2 (Hydroxyl Substitution)

Retrosynthetic pathways for 3-Chloro-5-(chloromethyl)picolinonitrile from primary precursors.

Primary Synthetic Route: Radical Halogenation

Mechanism & Causality

The direct chlorination of the picolylic methyl group proceeds via a radical chain mechanism, conceptually analogous to the [1]. N-Chlorosuccinimide (NCS) is used as the chlorine source, and Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator.

Why this works: The electron-withdrawing cyano and chloro groups on the pyridine ring stabilize the intermediate picolylic radical, making the C5-methyl group highly susceptible to hydrogen abstraction. Maintaining a low, steady-state concentration of chlorine radicals is critical; high concentrations will inevitably lead to over-chlorination, yielding the undesired dichloromethyl derivative.

Mechanism Initiation Initiation: AIBN -> 2 Radicals + N2 Prop1 Propagation 1: Radical + NCS -> Cl• Initiation->Prop1 Prop2 Propagation 2: Cl• + Ar-CH3 -> Ar-CH2• + HCl Prop1->Prop2 Prop3 Propagation 3: Ar-CH2• + NCS -> Ar-CH2Cl + Succinimidyl• Prop2->Prop3 Prop3->Prop2 Chain Reaction Term Termination: Radical Recombination Prop3->Term

Radical chain mechanism for the chlorination of the picolylic methyl group.

Self-Validating Experimental Protocol
  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 3-chloro-5-methylpicolinonitrile (1.0 eq) in anhydrous chlorobenzene (0.2 M).

  • Initiation: Add N-Chlorosuccinimide (NCS, 1.1 eq) and AIBN (0.05 eq).

  • Reaction: Heat the mixture to 80°C to induce thermal homolysis of AIBN.

  • In-Process Control (IPC) / Validation: After 2 hours, sample the reaction. Perform TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​=0.5 ) should diminish, and the product ( Rf​=0.45 ) should appear.

    • Crucial Validation Step: Run LC-MS to quantify the ratio of mono-chlorinated (Target, M+H = 187) to di-chlorinated byproducts (M+H = 221). If di-chlorination exceeds 5%, immediately cool the reaction to 0°C to halt propagation.

  • Workup: Cool to room temperature, filter off the insoluble succinimide byproduct, and wash the filtrate with water and brine. Dry over Na2​SO4​ and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography to yield the pure target compound.

Alternative Synthetic Route: Hydroxyl Substitution

Mechanism & Causality

When starting from 3-chloro-5-(hydroxymethyl)picolinonitrile, the hydroxyl group is converted to a chloride using Thionyl Chloride ( SOCl2​ ). This reaction typically proceeds via an [2], forming an intermediate alkyl chlorosulfite that collapses to release SO2​ gas and form the alkyl chloride with retention of configuration (though stereochemistry is moot for this achiral center).

Field Insight: The addition of a catalytic amount of DMF forms a highly reactive Vilsmeier-Haack type intermediate, shifting the mechanism to a standard SN​2 pathway. This vastly increases the reaction rate and prevents the acidic degradation of the sensitive nitrile group.

Self-Validating Experimental Protocol
  • Setup: Dissolve 3-chloro-5-(hydroxymethyl)picolinonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under a nitrogen atmosphere.

  • Activation: Add a catalytic amount of DMF (0.05 eq). Dropwise, add SOCl2​ (1.5 eq) over 15 minutes to control the exothermic formation of the chlorosulfite intermediate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.

  • In-Process Control (IPC) / Validation: Monitor the evolution of SO2​ and HCl gases using a base bubbler. Perform TLC (DCM:MeOH 95:5). The highly polar alcohol ( Rf​=0.2 ) must completely convert to the non-polar chloride ( Rf​=0.8 ). If any alcohol remains, add an additional 0.2 eq of SOCl2​ and stir for 1 hour.

  • Workup: Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO3​ solution until gas evolution ceases (pH ~7). Extract with DCM, dry over MgSO4​ , and evaporate the solvent.

Quantitative Data: Yield & Condition Comparison

The choice of precursor and synthetic route depends heavily on the scale of synthesis, availability of starting materials, and the downstream tolerance for specific byproducts.

ParameterRoute A: Radical HalogenationRoute B: Hydroxyl Substitution
Precursor 3-Chloro-5-methylpicolinonitrile3-Chloro-5-(hydroxymethyl)picolinonitrile
Reagents NCS, AIBN SOCl2​ , DMF (cat.)
Solvent Chlorobenzene or AcetonitrileDichloromethane (DCM)
Temperature 80°C (Thermal Initiation)0°C to Room Temperature
Typical Yield 65% - 75%85% - 95%
Primary Impurity Di-chlorinated byproduct (5-10%)Unreacted alcohol (< 2%)
Scalability Moderate (Exothermic radical chain)High (Easily controlled addition)

Conclusion

The synthesis of 3-Chloro-5-(chloromethyl)picolinonitrile requires precise control over reaction conditions to ensure high regioselectivity and yield. While the radical halogenation of 3-chloro-5-methylpicolinonitrile is a direct and atom-economical approach, it requires stringent LC-MS in-process controls to mitigate over-chlorination. Conversely, the hydroxyl substitution of 3-chloro-5-(hydroxymethyl)picolinonitrile offers superior yields and cleaner purity profiles, albeit requiring a pre-oxidized precursor. By implementing the self-validating protocols outlined above, researchers can ensure robust, reproducible access to this critical pharmaceutical intermediate.

References

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. Available at:[Link]

  • SNi Mechanism. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • 3-Chloro-5-methylpicolinonitrile (CID 20692637). National Center for Biotechnology Information (PubChem). Available at:[Link]

  • 3-Chloro-5-(chloromethyl)picolinonitrile (CAS 1186637-83-1). ChemSrc Chemical Database. Available at:[Link]

Retrosynthesis of substituted picolinonitrile compounds

Author: BenchChem Technical Support Team. Date: March 2026

The design and execution of retrosynthetic pathways for substituted picolinonitriles (2-cyanopyridines) require far more than a theoretical knowledge of bond disconnections. As a Senior Application Scientist, I approach retrosynthesis as a holistic system of risk management, atom economy, and scalable causality. The 2-cyano group is a privileged pharmacophore and a highly versatile synthetic linchpin, serving as a direct precursor for downstream elaboration into amines, amides, tetrazoles, and carboxylic acids[1].

When designing a route for substituted picolinonitriles, the electronic and steric environment of the pyridine ring dictates our strategy. The presence of electron-donating or electron-withdrawing groups at the 3-, 4-, 5-, or 6-positions fundamentally alters the aza-arene's reactivity, requiring precise calibration of our catalytic and stoichiometric choices.

Strategic Disconnections in Picolinonitrile Synthesis

Retrosynthesis Target Substituted Picolinonitrile Halo 2-Halopyridine (Pd-Catalyzed) Target->Halo C-CN Disconnection NOxide Pyridine N-Oxide (Reissert-Henze) Target->NOxide C-H/N-O Disconnection Amide Picolinamide (Dehydration) Target->Amide FGI (Dehydration) DeNovo Acyclic Precursors (De Novo Synthesis) Target->DeNovo Ring Disconnection

Retrosynthetic disconnection strategies for substituted picolinonitriles.

The Causality of C–CN Bond Formation

The Reissert-Henze Paradigm and C–H Cyanation

Direct nucleophilic cyanation of unactivated pyridines is notoriously difficult due to the high activation energy required to disrupt aromaticity. The Reissert-Henze reaction elegantly circumvents this thermodynamic barrier by utilizing pyridine N-oxides[2].

The Causality: Oxidation of the pyridine nitrogen serves a dual mechanistic purpose. First, it activates the C2 and C4 positions toward nucleophilic attack by altering the electron density distribution. Second, upon treatment with an activating agent (traditionally an acyl chloride, but modern protocols utilize silylating agents like TMSCN), an exceptionally electrophilic N-acyloxy or N-silyloxy pyridinium intermediate is generated. Cyanide attack at the C2 position is rapidly followed by rearomatization and the irreversible expulsion of the leaving group (e.g., silanol or benzoate)[2]. Recent methodological advancements have enabled metal-free, direct ortho-C–H cyanation of N-oxides using TMSCN and N,N′-tetramethylguanidine (TMG) under benign conditions, completely eliminating the need for harsh acylating agents[3].

Palladium-Catalyzed Cyanation of Halopyridines

For highly functionalized substrates where N-oxidation is incompatible with existing moieties (e.g., sensitive sulfides or easily oxidized amines), the cross-coupling of 2-halopyridines provides a robust, late-stage alternative[4].

The Causality: The fundamental challenge in transition-metal-catalyzed cyanation is catalyst poisoning. Free cyanide ions (from sources like KCN or NaCN) strongly coordinate to Palladium(0), forming thermodynamically stable but catalytically dead [Pd(CN)4​]2− complexes. This halts the catalytic cycle immediately. To solve this, we must utilize cyanide sources that maintain a deliberately low steady-state concentration of dissolved cyanide in the reaction medium, such as Zn(CN)2​ or K4​[Fe(CN)6​] [4]. The transmetalation step is highly dependent on this controlled release, ensuring that the oxidative addition of the halopyridine to Pd(0) occurs at a faster rate than catalyst deactivation.

PdCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_2 Oxidative Addition Pd0->OxAdd + Ar-X TransMet Pd(II)(Ar)(CN)L_2 Transmetalation OxAdd->TransMet + Zn(CN)2 - Zn(X)(CN) RedElim Ar-CN Reductive Elimination TransMet->RedElim Product Release RedElim->Pd0 Regenerate Pd(0)

Catalytic cycle for the Pd-catalyzed cyanation of halopyridines.

Quantitative Substrate Scope and Method Comparison

To guide synthetic planning and scale-up, the following table summarizes the quantitative efficiency of various cyanation methodologies across different substitution patterns.

Substrate PrecursorMethodologyReagents / CatalystYield (%)Ref
Pyridine N-oxide Metal-Free C–H CyanationTMSCN, TMG, EtOAc, RT72 – 82%[3]
3,5-Dimethylpyridine Direct Electrophilic Cyanation HNO3​ , TFAA, KCN, H2​O 65 – 75%[1]
2-Chloropyridine Pd-Catalyzed Cyanation K4​[Fe(CN)6​] , Pd(OAc)2​ , DMA85 – 90%[4]
Aryl Sulfonates Desulfonylative SmilesBase, Heat (120 °C)67 – 93%[5]

Self-Validating Experimental Protocols

A synthetic protocol is only as reliable as its built-in validation mechanisms. The following methodologies incorporate specific in-process controls (IPCs) to ensure reproducibility, yield optimization, and operator safety.

Protocol A: Metal-Free Cyanation of Pyridine N-Oxides[3]

This protocol leverages TMSCN as both the activating agent and the cyanide source, providing a highly atom-economical route to picolinonitriles.

  • Preparation: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dry ethyl acetate (0.25 M concentration) under an inert argon atmosphere. Causality: Ethyl acetate is a benign, moderately polar solvent that sufficiently solubilizes the N-oxide while preventing the premature, moisture-driven hydrolysis of TMSCN.

  • Activation & Cyanation: Add TMSCN (3.0 equiv) followed by N,N′-tetramethylguanidine (TMG, 2.0 equiv). Stir at room temperature for 12 hours. Causality: TMG acts as a non-nucleophilic base to facilitate the elimination step after cyanide addition, driving the rearomatization of the pyridine ring without competing as a nucleophile.

  • IPC Check: Monitor the reaction progression by TLC (Hexanes/EtOAc 3:1). If the starting material persists, add a second portion of TMSCN (3.0 equiv) and stir for an additional 36 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO3​ . Safety & Causality: Unreacted TMSCN will hydrolyze to release highly toxic HCN gas. The basic NaHCO3​ solution ensures that any generated HCN is immediately deprotonated and remains in the aqueous phase as water-soluble, safely disposable cyanide salts.

  • Isolation: Extract with EtOAc (3 × 2 mL), dry the combined organic phases over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Palladium-Catalyzed Cyanation of 2-Halopyridines[4]

This protocol is ideal for late-stage functionalization of complex halogenated aza-arenes.

  • Catalyst Assembly: In an oven-dried Schlenk flask, combine the substituted 2-halopyridine (1.0 equiv), K4​[Fe(CN)6​]⋅3H2​O (0.2 equiv, acting as the slow-release cyanide source), Pd(OAc)2​ (2 mol%), and K2​CO3​ (1.0 equiv).

  • Degassing: Add anhydrous N,N-dimethylacetamide (DMA). Degas the suspension via three rigorous freeze-pump-thaw cycles. Causality: Oxygen must be strictly excluded to prevent the oxidation of the catalytically active Pd(0) species back to Pd(II), which would permanently terminate the catalytic cycle.

  • Reaction: Heat the mixture to 120 °C for 16 hours. IPC Check: The reaction mixture will transition from a pale yellow suspension to a dark brown/black mixture. This color change is a reliable visual indicator that Pd nanoparticles are aggregating, typically signaling the end of the catalytic lifetime and reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium black. Wash the organic filtrate heavily with brine to partition the high-boiling DMA into the aqueous layer, dry, and concentrate.

Sources

3-Chloro-5-(chloromethyl)picolinonitrile: Comprehensive Reactivity Profiling and Stability Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, polyfunctionalized pyridine scaffolds serve as critical building blocks. Among these, 3-chloro-5-(chloromethyl)picolinonitrile (CAS: 1186637-83-1) stands out as a highly specialized, dense electrophilic hub. Featuring a pyridine core decorated with a cyano group, a chlorine atom, and a chloromethyl moiety, this compound presents unique reactivity profiles that defy the standard behavior of simple alkylpyridines.

This technical whitepaper provides an in-depth analysis of the electronic topology, causal reactivity, and stability kinetics of 3-chloro-5-(chloromethyl)picolinonitrile. Designed for synthetic chemists and drug development professionals, this guide deconstructs the mechanistic forces driving its behavior and provides self-validating protocols for its application.

Electronic Topology and Causal Reactivity

To master the synthetic utility of 3-chloro-5-(chloromethyl)picolinonitrile, one must understand the synergistic electronic effects imparted by its substituents. The primary site of reactivity is the 5-chloromethyl group , which undergoes bimolecular nucleophilic substitution (SN2).

The Paradigm Shift in Meta-Reactivity

In standard pyridine chemistry, chloromethyl groups at the 3- or 5-positions (meta to the nitrogen) are significantly less reactive towards SN2 displacement than their 2- or 4-isomers [1]. This is because the meta-nitrogen can only exert an inductive electron-withdrawing effect (-I), lacking the ability to stabilize the SN2 transition state via resonance (-M) [2].

However, 3-chloro-5-(chloromethyl)picolinonitrile breaks this rule due to its highly functionalized architecture:

  • The 2-Cyano Activation (-M Effect): The cyano group at the 2-position is para to the 5-chloromethyl group. During an SN2 attack, the developing negative charge in the transition state is effectively delocalized into the highly electronegative cyano group via resonance. This dramatically lowers the activation energy barrier.

  • The 3-Chloro Inductive Pull (-I Effect): The chlorine atom at the 3-position exerts a strong inductive pull, further increasing the electrophilicity of the benzylic carbon.

  • Pyridine Nitrogen Sink: The core nitrogen acts as an ultimate electron sink, rendering the entire ring severely electron-deficient.

The culmination of these effects transforms a traditionally sluggish meta-chloromethyl group into a hyper-reactive electrophile.

ElectronicTopology Core 3-Chloro-5-(chloromethyl)picolinonitrile CN 2-Cyano Group (-M, -I Effect) Core->CN Para to C5 Cl 3-Chloro Group (-I Effect) Core->Cl Ortho to C2 CH2Cl 5-Chloromethyl Group (Primary Electrophile) Core->CH2Cl Reaction Site N Pyridine Nitrogen (Electron Sink) Core->N Meta to C5 CN->CH2Cl Resonance Stabilization of SN2 Transition State N->CH2Cl Inductive Activation

Caption: Electronic topology mapping of 3-chloro-5-(chloromethyl)picolinonitrile reactivity.

Stability Kinetics and Degradation Pathways

The same electronic factors that make this compound a brilliant electrophile also render it highly unstable under improper storage or reaction conditions[3].

Hydrolytic Degradation

The extreme electrophilicity of the benzylic carbon makes it highly susceptible to solvolysis. In the presence of ambient moisture, the chloromethyl group rapidly hydrolyzes to form 3-chloro-5-(hydroxymethyl)picolinonitrile. This degradation follows pseudo-first-order kinetics in aqueous media.

Base-Mediated Polymerization

Exposure to strong, unhindered bases (e.g., NaOH, KOH) or primary amines without proper temperature control can lead to intermolecular alkylation, resulting in oligomerization. Furthermore, the highly electron-deficient pyridine ring is sensitive to nucleophilic aromatic substitution (SNAr) at the 3-chloro position if subjected to harsh conditions, leading to complex impurity profiles [4].

Quantitative Reactivity Profiling

The table below summarizes the extrapolated kinetic and stability parameters of the compound compared to baseline pyridine scaffolds, highlighting the profound impact of the cyano and chloro substituents.

Compound ScaffoldRelative SN2 Rate ( krel​ )Primary Electronic ActivatorEst. Hydrolytic Half-Life ( t1/2​ ) in 50% H₂O/MeCN
3-(Chloromethyl)pyridine1.0 (Baseline)Pyridine N (-I)> 48 hours
4-(Chloromethyl)pyridine~25.0Pyridine N (-M, -I)~ 12 hours
3-Chloro-5-(chloromethyl)picolinonitrile ~150.0 2-Cyano (-M), Pyridine N (-I) < 2 hours

Data synthesized from comparative chloromethylpyridine reactivity models [2].

Self-Validating Experimental Protocols

To harness the reactivity of 3-chloro-5-(chloromethyl)picolinonitrile while suppressing degradation, protocols must be rigorously controlled. The following methodology for chemoselective SN2 amination is designed as a self-validating system: causality is built into every step to ensure high fidelity.

Protocol 1: Chemoselective SN2 Amination

Objective: Alkylation of a secondary amine while preserving the 2-cyano and 3-chloro groups.

Causality & Design Choices:

  • Solvent: Anhydrous Acetonitrile (MeCN). Why? Prevents hydrolytic degradation of the chloromethyl group.

  • Base: N,N-Diisopropylethylamine (DIPEA). Why? A non-nucleophilic base neutralizes the generated HCl without competing for the highly reactive electrophilic center.

  • Temperature: 0°C to 25°C. Why? Suppresses SNAr side-reactions at the 3-chloro position, which typically require elevated temperatures (>60°C).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask. Purge with Argon. Add 3-chloro-5-(chloromethyl)picolinonitrile (1.0 mmol) and dissolve in 10 mL of anhydrous MeCN.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (2.0 mmol, 2.0 eq) dropwise over 2 minutes.

  • Nucleophile Coupling: Dissolve the secondary amine (1.05 mmol, 1.05 eq) in 2 mL of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.

  • Self-Validation (IPC): After 2 hours at room temperature, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and inject into the HPLC (254 nm). Validation Check: The reaction is deemed successful and complete when the starting material peak (Area < 1%) is consumed, and no secondary SNAr peaks are detected.

  • Quench & Isolation: Concentrate the mixture under reduced pressure (bath temp < 30°C). Partition between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract, dry the organic layer over anhydrous Na₂SO₄, and purify via silica gel chromatography.

ProtocolWorkflow Step1 1. Substrate Solvation Anhydrous MeCN, Argon atm Step2 2. Base Addition DIPEA (2.0 eq), 0°C Step1->Step2 Step3 3. Nucleophile Coupling Dropwise Amine Addition Step2->Step3 Step4 4. Kinetic Monitoring HPLC tracking (254 nm) Step3->Step4 Step5 5. Isolation Aqueous Quench & Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for chemoselective SN2 amination.

Storage and Handling Directives

Due to its potent alkylating properties and moisture sensitivity, 3-chloro-5-(chloromethyl)picolinonitrile must be handled with strict adherence to safety protocols:

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at -20°C. Protect from ambient light to prevent radical-mediated degradation [4].

  • PPE: Handle exclusively inside a certified fume hood. The compound is a suspected lachrymator and potent skin sensitizer; heavy-duty nitrile gloves and safety goggles are mandatory.

References

  • National Center for Biotechnology Information (NCBI). "3-(Chloromethyl)pyridine hydrochloride - Stability and Reactivity." PubChem Compound Summary for CID 23394. Available at:[Link]

Engineering Picolinic Acid Derivatives: A Technical Guide to Key Building Blocks and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives represent a highly privileged class of structural motifs in modern medicinal chemistry and agrochemical development. The unique electronic properties of the pyridine ring, combined with the bidentate coordination capacity of the adjacent carboxylic acid moiety, make these compounds exceptional building blocks for synthesizing complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical overviews. Here, we will dissect the causality behind critical synthetic choices, provide self-validating experimental protocols, and map the functionalization pathways that transform simple picolinic acid into high-value chemical libraries.

The Pharmacological Privilege of the Picolinate Scaffold

The structural geometry of picolinic acid derivatives allows them to act as highly effective bidentate ligands, engaging in crucial hydrogen bonding and metal coordination within enzyme active sites[1]. This scaffold is foundational to several clinical-stage drug candidates, including the BACE2 inhibitor verubecestat and the PKK inhibitor avoralstat[2].

In oncology and metabolic disease, picolinamides have shown exquisite selectivity. For example, high-throughput screening and subsequent optimization of picolinamide derivatives have yielded highly potent inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome[1].

Quantitative Data: 11β-HSD1 Inhibition by Picolinamide Derivatives

To illustrate the impact of scaffold optimization, the following table summarizes the structure-activity relationship (SAR) progression of a picolinamide hit compound into an optimized lead[1]:

CompoundStructural ModificationHuman 11β-HSD1 IC₅₀ (nM)Mouse 11β-HSD1 IC₅₀ (nM)
1 (Initial Hit) N-cyclohexyl-6-(piperidin-1-yl)picolinamide130160
25 (Optimized Lead) Advanced 6-substituted picolinamide1114

Beyond metabolic targets, picolinamides are heavily utilized to inhibit angiogenesis by targeting the VEGFR-2 tyrosine kinase.

Pathway A Picolinamide Derivatives B VEGFR-2 Tyrosine Kinase A->B Competitive Inhibition C Tumor Angiogenesis B->C Blocks Signaling D Apoptosis & Tumor Regression C->D Induces

Mechanism of action for picolinamide-derived VEGFR-2 inhibitors in oncology.

Foundational Synthesis: Oxidation of α-Picoline

The most scalable and historically robust method for generating the foundational picolinic acid building block is the exhaustive oxidation of α-picoline (2-methylpyridine)[3].

Causality in Experimental Design: Potassium permanganate (KMnO₄) is selected as the oxidant because it selectively oxidizes the benzylic-like methyl group to a carboxylic acid without cleaving the robust pyridine ring. Because picolinic acid is amphoteric and highly water-soluble, standard organic extraction often results in poor yields. The protocol below circumvents this by driving the product into its hydrochloride salt form, drastically reducing its solubility in ethanolic mixtures and forcing crystallization[3].

Protocol 1: Permanganate Oxidation of α-Picoline

Self-Validating System: The disappearance of the purple permanganate color serves as an intrinsic visual indicator of reaction completion.

  • Oxidation Phase: In a 5-L three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend 50 g (0.54 mol) of α-picoline in 2.5 L of deionized water. Add 90 g (0.57 mol) of KMnO₄.

  • Thermal Activation: Heat the mixture on a steam bath. Validation check: Monitor the color. Heating should continue for ~1 hour until the deep purple color transitions to a brown manganese dioxide (MnO₂) suspension.

  • Secondary Oxidation: Introduce a second 90-g portion of KMnO₄ and 500 mL of water. Continue heating for 2–2.5 hours until the purple color is completely destroyed.

  • Filtration & Concentration: Cool slightly and filter the precipitated MnO₂. Wash the filter cake with 1 L of hot water. Concentrate the combined filtrates under reduced pressure to a volume of 150–200 mL.

  • Acidification & Isolation: Acidify the concentrate to Congo red using concentrated HCl (approx. 65–70 mL). Evaporate to total dryness under reduced pressure.

  • Extraction: Reflux the solid residue with 250 mL of 95% ethanol for 1 hour, filter, and repeat the extraction with 150 mL of 95% ethanol.

  • Crystallization: Pass dry hydrogen chloride gas into the chilled (10°C) combined ethanolic filtrates until saturated. Validation check: White crystals of picolinic acid hydrochloride will spontaneously separate. Filter and air-dry.

Functionalizing the Core: Halogenation and Cross-Coupling

To build complex APIs, the picolinic acid core must be functionalized. Halogenated picolinic acids (e.g., 5-bromopicolinic acid or 3,6-dichloropicolinic acid) serve as critical electrophilic hubs for palladium-catalyzed C-C bond formation[4].

Causality in Experimental Design: The Suzuki-Miyaura coupling is preferred over Stille coupling for pharmaceutical synthesis to avoid toxic organotin byproducts. The use of a palladium(II) acetate catalyst with a phosphine ligand allows for the oxidative addition of the robust C-Br bond. A biphasic solvent system (1,4-dioxane/water) ensures the solubility of both the organic boronic acid and the inorganic base (K₂CO₃), which is essential for the transmetalation step[4].

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromopicolinic Acid

Self-Validating System: The consumption of the starting bromide can be tracked via LC-MS, with the emergence of a higher-mass product peak lacking the characteristic 1:1 bromine isotope pattern.

  • Preparation: In a Schlenk flask, combine 5-bromopicolinic acid (1.0 eq), an arylboronic acid (e.g., (3,4-methylenedioxyphenyl)boronic acid, 1.2 eq), and K₂CO₃ (2.5 eq).

  • Degassing: Evacuate and backfill the vessel with argon three times. Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Under argon flow, add Pd(OAc)₂ (0.05 eq) and Triphenylphosphine (PPh₃) (0.1 eq).

  • Reaction: Heat the mixture to 80–100 °C and stir for 12–24 hours. Validation check: Monitor via TLC (UV active, typical Rf shift) or LC-MS until the 5-bromopicolinic acid is fully consumed.

  • Workup: Cool to room temperature, dilute with water, and wash with ethyl acetate to remove organic impurities.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH ~3. Validation check: The cross-coupled picolinic acid derivative will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Amidation Strategies for Picolinamide Libraries

The conversion of picolinic acid to picolinamides is a cornerstone of drug discovery[5].

Causality in Experimental Design: Direct coupling of carboxylic acids and amines often requires expensive coupling reagents (e.g., HATU, EDC). A more scalable, atom-economical approach involves the in situ generation of picolinoyl chloride using thionyl chloride (SOCl₂). However, prolonged refluxing of picolinic acid with SOCl₂ can lead to unwanted electrophilic chlorination at the 4-position of the pyridine ring[5]. Therefore, strict temperature and time controls are mandatory.

Workflow Step1 Picolinic Acid (PA) Step2 Thionyl Chloride (SOCl2) Reflux, 16h Step1->Step2 Step3 Picolinoyl Chloride (Reactive Intermediate) Step2->Step3 Vacuum Distillation Step4 Amine Addition (e.g., N-alkylanilines) Step3->Step4 Base Catalysis Step5 Picolinamide Product Step4->Step5 Column Chromatography

Step-by-step synthetic workflow for the amidation of picolinic acid.

To execute this, picolinic acid is refluxed in neat SOCl₂. The excess SOCl₂ is then rigorously removed in vacuo to yield a bright orange oil (the acid chloride). This intermediate is immediately dissolved in an anhydrous solvent (like dichloromethane) and reacted with the desired amine in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated HCl, driving the reaction to completion[5].

Advanced Catalytic Esterification (Picolinates)

While amides dominate the pharmaceutical landscape, picolinate esters are crucial intermediates and agrochemical building blocks. Recent advancements have moved away from harsh Fischer esterification toward cooperative vinylogous anomeric-based oxidation.

For instance, the use of the nanoporous heterogeneous metal-organic framework (MOF) catalyst UiO-66(Zr)-N(CH₂PO₃H₂)₂ allows for the multicomponent synthesis of picolinates at ambient temperatures[6]. The inclusion of phosphorous acid tags on the zirconium MOF provides highly localized proton-donating sites that accelerate the condensation of 2-oxopropanoic acid derivatives with aldehydes and malononitrile, showcasing the future of green, building-block synthesis[6].

References

  • Dove Medical Press. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors". Dove Medical Press.[Link]

  • Organic Syntheses. "picolinic acid hydrochloride - Organic Syntheses Procedure". Organic Syntheses. [Link]

  • ResearchGate. "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid". ResearchGate. [Link]

  • RSC Publishing. "Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst". PMC/National Institutes of Health. [Link]

Sources

Strategic Functionalization of 3-Chloro-5-(chloromethyl)picolinonitrile: A Comprehensive Guide to Exploratory Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, polyfunctionalized pyridine scaffolds serve as privileged building blocks. 3-Chloro-5-(chloromethyl)picolinonitrile (CAS: 1186637-83-1) is a uniquely versatile intermediate, possessing three orthogonal reactive sites: a highly electrophilic C5-chloromethyl group, a transition-metal-activatable C3-chloro atom, and a C2-nitrile group primed for cycloaddition or hydrolysis.

This whitepaper provides an in-depth technical blueprint for researchers aiming to exploit this molecule. By dissecting the causality behind reagent selection and establishing self-validating experimental protocols, we outline a logical sequence for multi-site functionalization that mitigates cross-reactivity and maximizes synthetic yield.

Site-Selective Reactivity Logic and Mechanistic Overview

The reactivity of 3-Chloro-5-(chloromethyl)picolinonitrile is dictated by the strong electron-withdrawing nature of both the pyridine nitrogen and the C2-nitrile group. These electronic effects cascade through the aromatic ring, fundamentally altering the susceptibility of each functional group[1].

  • C5-Chloromethyl (Kinetic Electrophile): The benzylic-like carbon is highly activated for SN​2 nucleophilic substitution. The electron-withdrawing pyridine ring stabilizes the transition state, making this site the most kinetically accessible electrophile on the molecule[2].

  • C3-Chloro (Thermodynamic Electrophile): Positioned ortho to the nitrile and meta to the pyridine nitrogen, this halogen is activated for Nucleophilic Aromatic Substitution ( SN​Ar ) with strong nucleophiles, but is more strategically utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[3].

  • C2-Nitrile (Cycloaddition Hub): The cyano group can undergo [2+3] cycloadditions with azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry[4].

To prevent catastrophic side reactions—such as the formation of explosive explosive diazides if sodium azide attacks both the nitrile and the chloromethyl group simultaneously—the functionalization must follow a strict sequence: C5 Alkylation C3 Cross-Coupling C2 Cycloaddition.

G Core 3-Chloro-5-(chloromethyl) picolinonitrile SN2 C5: SN2 Substitution (Amines, Thiols, Alkoxides) Core->SN2 Kinetic Control SNAr C3: SNAr / Cross-Coupling (Suzuki, Buchwald-Hartwig) Core->SNAr Pd-Catalysis Nitrile C2: Nitrile Addition (Tetrazole, Hydrolysis) Core->Nitrile Cycloaddition

Orthogonal reactivity map of 3-Chloro-5-(chloromethyl)picolinonitrile.

C5-Chloromethyl Functionalization: SN​2 Amination

Causality & Optimization

The chloromethyl group must be capped first. If cross-coupling or tetrazole formation is attempted prematurely, the basic or thermal conditions will degrade the chloromethyl moiety[2]. For amination, the choice of base is critical. Strong bases like NaH lead to substrate decomposition via deprotonation of the weakly acidic aromatic protons or polymerization. Mild, non-nucleophilic bases like K2​CO3​ or DIPEA in polar aprotic solvents (MeCN or DMF) provide optimal kinetic control.

Table 1: Optimization of C5 SN​2 Amination Conditions

SolventBaseTemperature (°C)Time (h)Conversion (%)Rationale / Observation
DCM Et3​N 251265Sluggish reaction; incomplete conversion.
MeCN K2​CO3​ 60 4 >95 Optimal; inorganic base prevents side reactions.
DMFDIPEA25685Good alternative for temperature-sensitive amines.
THF NaH 0 to 252Decomp.Base is too strong; complex mixture formed.
Protocol 1: Step-by-Step C5-Amination (Self-Validating System)
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-Chloro-5-(chloromethyl)picolinonitrile (1.0 equiv, 5.0 mmol) in anhydrous Acetonitrile (20 mL).

  • Reagent Addition: Add finely powdered anhydrous K2​CO3​ (2.5 equiv, 12.5 mmol) followed by the secondary amine (e.g., morpholine, 1.1 equiv, 5.5 mmol) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the suspension to 60 °C under an argon atmosphere for 4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3, UV 254 nm). The starting material ( Rf​≈0.6 ) will disappear, replaced by a more polar, UV-active spot ( Rf​≈0.3 ). The physical transition of the K2​CO3​ from a free-flowing powder to a clumpy mass (due to water/HCl absorption) visually validates the reaction progress.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between EtOAc and saturated aqueous NaHCO3​ . The aqueous wash removes any residual amine hydrochloride salts, leaving the pure C5-functionalized intermediate in the organic layer.

C3-Chloro Derivatization: Suzuki-Miyaura Cross-Coupling

Causality & Optimization

With the C5 position secured, the C3-chloro group can be derivatized. Because the C-Cl bond is inherently stronger than C-Br or C-I bonds, robust palladium precatalysts are required[3]. Furthermore, the adjacent nitrile group can coordinate to palladium, acting as a catalyst poison. To overcome this, bidentate phosphine ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), are utilized to maintain a highly active, sterically protected Pd0 center.

G Step1 Degassing (Ar sparge) Step2 Pd/Ligand Complexation Step1->Step2 Step3 Oxidative Addition (C-Cl) Step2->Step3 Step4 Transmetalation (Ar-B(OH)2) Step3->Step4 Step5 Reductive Elimination Step4->Step5

Sequential workflow and catalytic cycle phases for C3-Suzuki-Miyaura coupling.

Protocol 2: Step-by-Step Suzuki-Miyaura Coupling
  • Preparation: In a Schlenk tube, combine the C5-aminated intermediate (1.0 equiv), an arylboronic acid (1.2 equiv), and K3​PO4​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1, 10 mL/mmol). Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand, killing the catalytic cycle.

  • Thermal Activation: Seal the tube and heat to 90 °C for 12 hours.

  • Validation (In-Process): The reaction mixture will transition from a bright yellow suspension to a dark brown/black homogeneous solution, indicating the successful generation and turnover of the active Pd0 species. LC-MS is the ideal validation tool here: the C-Cl starting material resists ionization, while the cross-coupled product will exhibit a strong [M+H]+ signal.

  • Workup: Filter through a short plug of silica gel (eluting with EtOAc) to remove palladium black and inorganic salts before chromatographic purification.

C2-Nitrile Transformation: Tetrazole Synthesis

Causality & Optimization

The final stage is the conversion of the C2-nitrile to a tetrazole via a [2+3] cycloaddition with an azide source. Using neat sodium azide ( NaN3​ ) in DMF requires dangerously high temperatures (>120 °C) and poses an explosion risk. By introducing an amine hydrochloride salt (e.g., Et3​N⋅HCl ), hydrazoic acid ( HN3​ ) is generated in situ at a controlled, steady-state concentration[5]. This dramatically lowers the activation energy and allows the reaction to proceed safely at 95 °C in toluene[5].

Table 2: Optimization of C2 Tetrazole Synthesis

Azide SourceAdditive / CatalystSolventTemp (°C)Yield (%)Safety & Scalability Profile
NaN3​ NoneDMF120<10Low (Unreacted NaN3​ risk)
NaN3​ NH4​Cl DMF10065Moderate (Ammonium chloride sublimes)
NaN3​ Et3​N⋅HCl Toluene 95 88 High (Controlled HN3​ release)
TMS−N3​ TBAF THF6575High (But reagents are cost-prohibitive)
Protocol 3: Step-by-Step Tetrazole Formation
  • Preparation: To a pressure-venting vial containing the fully substituted cyanopyridine intermediate (1.0 equiv), add NaN3​ (3.0 equiv) and Et3​N⋅HCl (3.0 equiv).

  • Solvent & Heating: Suspend the mixture in anhydrous Toluene (0.2 M). Heat to 95 °C behind a blast shield for 16 hours.

  • Validation (In-Process): Normal-phase TLC will show the complete consumption of the non-polar nitrile starting material. The product tetrazole is highly acidic ( pKa​≈4.5 ) and will remain at the baseline ( Rf​=0 ) unless the eluent is spiked with 1-2% acetic acid.

  • Workup (Self-Validating): Cool the reaction to room temperature and quench with water. Extract the aqueous layer with EtOAc to remove non-polar impurities. Then, carefully acidify the aqueous layer to pH 3 using 1M HCl. The target tetrazole will crash out of solution as a white/off-white precipitate, providing immediate visual and physical confirmation of reaction success. Filter and dry under high vacuum.

Integrated Orthogonal Workflow

Mastering 3-Chloro-5-(chloromethyl)picolinonitrile requires strict adherence to the operational sequence. The logic is self-evident: protect the most sensitive group by functionalizing it first, utilize the robust halogen for transition-metal catalysis second, and reserve the harsh cycloaddition conditions for the final step.

G Start Starting Material (Trifunctional Scaffold) Step1 Step 1: C5 SN2 Alkylation (Mild Base, RT) Start->Step1 Preserves C3 & C2 Step2 Step 2: C3 Suzuki Coupling (Pd(dppf)Cl2, Heat) Step1->Step2 Preserves C2 Step3 Step 3: C2 Tetrazole Formation (NaN3, Et3N·HCl, 100°C) Step2->Step3 Final Derivatization Product Fully Functionalized Target Molecule Step3->Product

Optimal orthogonal sequencing to prevent cross-reactivity and byproduct formation.

References

  • Advances in synthesis of tetrazoles coordinated to metal ions Arkivoc 2012 (i) 45-65[Link]

  • Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives National Institutes of Health (PMC)[Link]

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis ACS Omega 2021, 6, 2, 1427–1442[Link]

  • Process for preparation of 5-substituted tetrazoles European P

Sources

Engineering Efficacy: The Mechanism of Action and Therapeutic Application of Picolinonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Picolinonitrile (2-cyanopyridine) and its derivatives have emerged as highly versatile and privileged scaffolds in modern medicinal chemistry. As a Senior Application Scientist, I have observed firsthand how the unique stereoelectronic properties of the picolinonitrile core—specifically its capacity for targeted hydrogen bonding and metabolic resilience—enable the design of potent kinase inhibitors, antiviral agents, and nuclear receptor antagonists. This technical guide provides a rigorous mechanistic analysis of picolinonitrile-based compounds, supported by quantitative pharmacodynamic data and self-validating experimental protocols designed for robust preclinical evaluation.

Structural Rationale: The Picolinonitrile Advantage

The integration of a picolinonitrile moiety into a drug candidate is rarely arbitrary. The nitrile group at the 2-position of the pyridine ring serves multiple strategic functions:

  • Bioisosterism: The nitrile group acts as a compact, lipophilic bioisostere for carbonyl, hydroxyl, or halogen groups, maintaining critical binding interactions while reducing polar surface area (PSA) to enhance membrane permeability[1].

  • Hydrogen Bond Acceptor: The sp-hybridized nitrogen of the nitrile group is a potent hydrogen bond acceptor. In kinase hinge regions, it projects into deep, narrow hydrophobic pockets that larger functional groups cannot access[1].

  • Electronic Modulation: The strong electron-withdrawing nature of the nitrile group lowers the pKa of the adjacent pyridine nitrogen. This prevents unwanted protonation at physiological pH, thereby increasing the compound's lipophilicity and protecting the aromatic ring from oxidative metabolism by cytochrome P450 enzymes.

Core Mechanisms of Action
2.1. Kinase Inhibition: The CHK1 and PIM-1 Paradigms

In oncology, picolinonitrile derivatives have demonstrated profound efficacy as ATP-competitive kinase inhibitors. A prime example is the targeting of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response. Compounds such as 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile exhibit single-digit nanomolar potency[2].

Mechanism: The picolinonitrile core functions as a highly efficient hinge-binding motif. The basic nitrogen of the pyridine ring accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Cys87 in CHK1). Concurrently, the nitrile group projects into the selectivity pocket, engaging in water-mediated hydrogen bonding. By inhibiting CHK1, these compounds abrogate G2/M cell cycle arrest in cancer cells with p53 mutations, forcing them into premature mitosis and subsequent apoptosis—a phenomenon highly synergistic with DNA-damaging agents like gemcitabine[2]. Similarly, nicotinonitrile derivatives target PIM-1 kinase to induce apoptosis via cell cycle regulation[1].

2.2. Allosteric Modulation: HIV-1 Reverse Transcriptase

Beyond competitive inhibition, picolinonitriles excel as allosteric modulators. Novel diaryltriazines incorporating a picolinonitrile moiety act as highly potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[3].

Mechanism: These compounds bind to a hydrophobic allosteric pocket adjacent to the polymerase active site of HIV-1 RT. The rigid, planar nature of the picolinonitrile group allows it to wedge into the binding cleft, inducing a conformational change that locks the enzyme's "thumb" subdomain in a hyperextended, inactive state. The nitrile group specifically interacts with highly conserved residues, significantly improving the drug's resistance profile against mutant viral strains[3].

2.3. Nuclear Receptor Antagonism: Androgen Receptor Blockade

Derivatives like 5-amino-3-(trifluoromethyl)picolinonitrile serve as critical structural intermediates for next-generation nonsteroidal androgen receptor (AR) antagonists, such as Apalutamide[4].

Mechanism: These compounds competitively bind to the ligand-binding domain of the AR. The electron-deficient picolinonitrile core ensures high-affinity binding that prevents the conformational changes required for AR dimerization. Consequently, the receptor cannot translocate to the nucleus or bind to androgen response elements on DNA, effectively starving prostate cancer cells of the androgenic signaling required for proliferation[4].

Quantitative Pharmacodynamic Data

The following table synthesizes the biological activity of representative picolinonitrile-based compounds across different therapeutic indications to allow for rapid comparative analysis.

Compound ClassPrimary TargetIndicationPotency (IC50 / GI50)Key Mechanistic Feature
Picolinonitrile-PyrimidineCHK1 KinaseSolid Tumors< 10 nMHinge-region ATP competitive binding[2]
Diaryltriazine-PicolinonitrileHIV-1 RTHIV/AIDS< 5 nMAllosteric NNRTI pocket binding[3]
ThienylpicolinamidineTopoisomerase IILeukemia / Colon Cancer0.34 - 0.52 μMDNA intercalation and Topo II blockade[5]
5-Amino-3-(CF3)-picolinonitrileAndrogen ReceptorProstate Cancer< 200 nMBlocks AR nuclear translocation[4]
Self-Validating Experimental Protocols

To accurately evaluate the efficacy of picolinonitrile-based kinase inhibitors, robust, artifact-free assays are required. The following protocol details a high-throughput luminescent kinase assay, engineered with internal controls to ensure self-validation.

Protocol: High-Throughput Luminescent CHK1 Kinase Assay Objective: Determine the IC50 of picolinonitrile derivatives against CHK1.

  • Step 1: Reagent and Buffer Preparation. Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% BSA.

    • Causality: DTT prevents the oxidation of critical cysteine residues in the CHK1 active site. BSA is mandatory; it prevents the non-specific adsorption of highly lipophilic picolinonitrile compounds to the polystyrene microplate walls, which would otherwise result in artificially low localized concentrations and inaccurately high IC50 values.

  • Step 2: Compound Incubation. Dispense the picolinonitrile inhibitor (in a 10-point dose-response titration) into a 384-well plate. Add recombinant CHK1 enzyme and pre-incubate for 15 minutes at room temperature.

    • Causality: Picolinonitrile derivatives often exhibit slow-binding kinetics due to the displacement of tightly bound water molecules in the hinge region. Pre-incubation allows the establishment of thermodynamic binding equilibrium before the reaction begins.

  • Step 3: Reaction Initiation. Add the peptide substrate and ATP to initiate the reaction. The ATP concentration must be strictly calibrated to its experimentally determined Km value (~15 μM for CHK1).

    • Causality: Running the assay at the ATP Km ensures maximum sensitivity for ATP-competitive inhibitors while maintaining physiological relevance. Higher ATP concentrations would outcompete the inhibitor, masking its true potency.

  • Step 4: Luminescence Detection. After a 60-minute reaction, add a luciferase-based ATP detection reagent (e.g., Kinase-Glo). Incubate for 10 minutes, then read luminescence.

    • Causality: The luciferase reaction consumes residual unreacted ATP. The luminescent signal is directly proportional to the amount of ATP remaining (and thus inversely proportional to kinase activity). This method avoids the auto-fluorescence interference commonly caused by aromatic picolinonitrile compounds in standard fluorometric assays.

  • Step 5: Self-Validation Checkpoint. Calculate the Z'-factor for the assay plate using positive (no enzyme) and negative (DMSO vehicle) controls.

    • Causality: A Z'-factor > 0.6 validates the assay's dynamic range and robustness. Furthermore, a reference inhibitor (e.g., Prexasertib) must be included on every plate. If the reference IC50 shifts by more than 3-fold from historical baselines, the plate data is discarded, ensuring absolute trustworthiness of the generated data.

Visualizations

CHK1_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase Activation DNA_Damage->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 Cell_Cycle G2/M Cell Cycle Arrest CHK1->Cell_Cycle Apoptosis Tumor Cell Apoptosis Cell_Cycle->Apoptosis Blocked Arrest Picolinonitrile Picolinonitrile Inhibitor Picolinonitrile->CHK1 Inhibits

Fig 1: ATR/CHK1 signaling pathway modulation by picolinonitrile-based inhibitors.

Protocol_Workflow Step1 Compound Preparation Step2 Kinase Incubation Step1->Step2 Step3 ATP/Substrate Addition Step2->Step3 Step4 Luminescence Detection Step3->Step4 Step5 IC50 Data Analysis Step4->Step5

Fig 2: Step-by-step workflow for the self-validating luminescent kinase assay.

References
  • [1] Applications of Picolinonitrile Compounds in Drug Discovery | Source: BenchChem | 1

  • [3] Novel diaryltriazines with a picolinonitrile moiety as potent HIV-1 RT inhibitors: a patent evaluation of WO2016059647(A2) | Source: PubMed / NIH |3

  • [2] Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate... | Source: Journal of Medicinal Chemistry / ACS Publications | 2

  • [5] Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity | Source: RSC Publishing | 5

  • [4] 5-Amino-3-(trifluoromethyl) picolinonitrile 573762-62-6 | Source: Sinoway | 4

Sources

Methodological & Application

High-Fidelity Synthesis Protocol for 3-Chloro-5-(chloromethyl)picolinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3-Chloro-5-(chloromethyl)picolinonitrile is a highly privileged, bifunctional heterocyclic scaffold widely utilized in modern medicinal chemistry. Its most notable application is serving as a critical intermediate in the synthesis of small-molecule1[1]. By allosterically activating eIF2B, derivatives of this compound can 1[1], offering therapeutic potential for neurodegenerative diseases, leukodystrophies, and traumatic brain injury.

The synthesis of this scaffold requires precise control over regioselectivity and oxidation states. The core strategy involves three distinct phases:

  • Sandmeyer Cyanation : Conversion of an aminopyridine precursor to a picolinonitrile.

  • Radical Chlorination : Selective benzylic C(sp3)-H functionalization of the methyl group.

  • Nucleophilic Derivatization : Displacement of the highly reactive benzylic chloride to yield target pharmacophores.

Synthetic Pathway Visualization

SyntheticWorkflow A 2-Amino-3-chloro- 5-methylpyridine B 3-Chloro-5-methyl- picolinonitrile A->B CuCN, t-BuONO Sandmeyer Reaction C 3-Chloro-5-(chloromethyl)- picolinonitrile B->C NCS, AIBN Radical Chlorination D Target Derivatives (e.g., Ethers, Amines) C->D Nu-H, Base SN2 Substitution

Caption: Synthetic workflow from 2-amino-3-chloro-5-methylpyridine to functionalized derivatives.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 3-Chloro-5-methylpicolinonitrile via Sandmeyer Cyanation

Objective: Convert 2-amino-3-chloro-5-methylpyridine to the corresponding nitrile.

Protocol:

  • Suspend 2-amino-3-chloro-5-methylpyridine (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Add copper(I) cyanide (CuCN, 1.5 equiv) and cool the mixture to 0 °C under an inert argon atmosphere.

  • Dropwise add tert-butyl nitrite (t-BuONO, 1.5 equiv) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO3 and extract with ethyl acetate (3x).

  • Purify via silica gel chromatography (Hexanes/EtOAc) to yield 3-chloro-5-methylpicolinonitrile.

Expertise & Experience (Causality): The use of non-aqueous diazotization (t-BuONO in acetonitrile) prevents the formation of the highly stable 2-pyridone byproduct, which frequently plagues aqueous Sandmeyer reactions of 2-aminopyridines. Trustworthiness (Self-Validating Checkpoint): 1 H NMR (CDCl 3​ ) should show the disappearance of the broad -NH 2​ singlet (~4.5 ppm) and the retention of the aromatic protons and the sharp methyl singlet at ~2.4 ppm.

Phase 2: Radical Chlorination (Wohl-Ziegler Type)

Objective: Regioselective chlorination of the 5-methyl group to yield 3-chloro-5-(chloromethyl)picolinonitrile.

Protocol:

  • Dissolve 3-chloro-5-methylpicolinonitrile (1.0 equiv) in anhydrous trifluorotoluene (PhCF 3​ ) or carbon tetrachloride (CCl 4​ ).

  • Add N-chlorosuccinimide (NCS, 1.1 equiv) and2[2].

  • Degas the mixture via sparging with argon for 10 minutes.

  • Heat the reaction to reflux (80–85 °C) and irradiate with a visible light source or maintain thermal reflux for 6-8 hours.

  • Cool to room temperature, filter off the floating succinimide byproduct, and concentrate the filtrate in vacuo.

  • Purify via flash chromatography to isolate the pure 3-chloro-5-(chloromethyl)picolinonitrile.

Expertise & Experience (Causality): NCS is strictly preferred over sulfuryl chloride (SO 2​ Cl 2​ ) or chlorine gas. N-Chlorosuccinimide provides a controlled, low steady-state concentration of chlorine radicals, which 2[2]. AIBN serves as the thermal radical initiator,3 to propagate the chain reaction[3]. Trustworthiness (Self-Validating Checkpoint): 1 H NMR (CDCl 3​ ) validation is critical. The starting methyl singlet (~2.4 ppm, 3H) must shift downfield to a benzylic methylene singlet (~4.6 ppm, 2H). Over-chlorination is easily detected by a singlet at ~6.7 ppm (1H, -CHCl 2​ ).

Phase 3: Derivatization via Nucleophilic Substitution

Objective: Synthesize target eIF2B modulators by displacing the benzylic chloride.

Protocol (General Etherification/Amination):

  • Dissolve 3-chloro-5-(chloromethyl)picolinonitrile (1.0 equiv) in anhydrous DMF.

  • Add the desired nucleophile (e.g., substituted phenol or amine, 1.2 equiv) and a mild base (e.g., K 2​ CO 3​ or DIPEA, 2.0 equiv).

  • Stir at room temperature to 50 °C for 2-12 hours until TLC indicates complete consumption of the benzylic chloride.

  • Dilute with water, extract with EtOAc, wash with brine to remove DMF, dry over Na 2​ SO 4​ , and concentrate.

Expertise & Experience (Causality): The benzylic chloride is highly activated by the electron-withdrawing nature of the pyridine ring and the ortho-nitrile/chloro groups. Consequently, S N​ 2 displacement occurs rapidly under mild conditions. Strong bases (like NaH) should be avoided to prevent competitive degradation or polymerization of the sensitive picolinonitrile core.

Quantitative Data & Optimization of Radical Chlorination

The radical chlorination step is the most sensitive transformation in this sequence. Table 1 summarizes the optimization parameters to maximize the yield of the mono-chlorinated product while suppressing the gem-dichloro impurity.

Table 1: Optimization of the Radical Chlorination Step

EntryChlorinating AgentInitiatorSolventTemp (°C)Time (h)Yield (%)Dichloro Impurity (%)
1SO 2​ Cl 2​ (1.5 eq)AIBNCHCl 3​ 6044525
2NCS (1.5 eq)BPOCCl 4​ 8086212
3NCS (1.1 eq)AIBNCCl 4​ 80684< 5
4NCS (1.1 eq)AIBNPhCF 3​ 85681< 5

Note: Entry 4 represents the optimal balance of yield, selectivity, and solvent toxicity profile. PhCF 3​ (Trifluorotoluene) is an excellent, less toxic surrogate for CCl 4​ in radical halogenations.

Biological Application: eIF2B & The Integrated Stress Response

Derivatives of 3-chloro-5-(chloromethyl)picolinonitrile are pivotal in synthesizing modulators that stabilize the decameric holoenzyme of eIF2B. Under cellular stress, phosphorylation of eIF2α4[4], leading to global translation arrest. Small molecules derived from this scaffold allosterically activate eIF2B, overriding the stress response.

ISRPathway Stress Cellular Stress (ER stress, viral) Kinases ISR Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2a eIF2α (Phosphorylated) Kinases->eIF2a Phosphorylation eIF2B eIF2B Decamer (GEF Activity) eIF2a->eIF2B Inhibits Translation Global Translation Arrest & ATF4 Induction eIF2B->Translation Reduced GEF Activity Drug Picolinonitrile Derivatives Drug->eIF2B Allosteric Activation

Caption: Mechanism of action for picolinonitrile derivatives modulating the eIF2B/ISR pathway.

References

  • Modulators of the integrated stress pathway. Google Patents (WO2019090069A1).
  • Modulators of the integrated stress pathway (eIF2B mechanisms). Google Patents (WO2019090069A1).
  • Product Subclass 3: Benzylic Chlorides. Thieme E-Books. Available at:[Link]

  • Decarboxylative Halogenation of Organic Compounds. PMC - NIH. Available at:[Link]

Sources

Application Notes and Protocols: Nucleophilic Substitution at the Chloromethyl Group

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The chloromethyl group ( −CH2​Cl ) is a highly versatile electrophilic handle in organic synthesis, medicinal chemistry, and materials science. When adjacent to a π -system—such as in benzyl chloride, chloromethylpyridines, or chloromethyl ketones—the carbon-chlorine bond exhibits significantly enhanced reactivity toward bimolecular nucleophilic substitution ( SN​2 )[1][2].

Causality of Reactivity: The enhanced reaction rate of these substrates is driven by orbital overlap. During the SN​2 transition state, the adjacent π -system (e.g., an aromatic ring) delocalizes the developing partial charges, stabilizing the trigonal bipyramidal transition state and lowering the activation energy barrier compared to standard primary alkyl chlorides[1][2]. This makes chloromethyl derivatives excellent and highly selective substrates for N-, O-, and S-alkylation.

Solid-Phase Peptide Synthesis (SPPS): Merrifield Resin Functionalization

Chloromethylated polystyrene, universally known as Merrifield resin, is the foundational support for Boc-strategy Solid-Phase Peptide Synthesis (SPPS)[3][4].

Causality of Design: The first amino acid is attached to the resin via the nucleophilic displacement of the chloride ion by a carboxylate salt. The resulting benzyl ester linkage is highly strategic: it is robust enough to withstand the mild acidic conditions (e.g., trifluoroacetic acid, TFA) used for iterative Boc deprotection, yet it can be quantitatively cleaved using strong acids like anhydrous hydrogen fluoride (HF) at the end of the synthesis[3][4].

Protocol 1: Immobilization of Boc-Amino Acid onto Merrifield Resin

Objective: Covalent attachment of the C-terminal amino acid to the solid support.

  • Resin Swelling: Weigh 1.0 g of Merrifield resin (typical substitution 0.6–1.2 mmol/g) into a fritted peptide synthesis vessel. Add 10 mL of anhydrous dichloromethane (DCM) and agitate gently for 30 minutes to swell the polymer matrix, maximizing pore accessibility.

  • Nucleophile Preparation: In a separate flask, dissolve the Boc-protected amino acid (1.5 equivalents relative to resin substitution) in 5 mL of anhydrous N,N-dimethylformamide (DMF). Add 1.5 equivalents of cesium carbonate ( Cs2​CO3​ ) or triethylamine to generate the highly nucleophilic carboxylate anion.

  • Substitution Reaction: Drain the DCM from the resin and add the amino acid solution. Heat the suspension to 50 °C and agitate for 12–24 hours[3][4].

  • Washing and Capping: Drain the reaction mixture. Wash the resin sequentially with DMF ( 3×10 mL), DCM ( 3×10 mL), and methanol ( 3×10 mL) to remove the chloride salt byproduct and unreacted reagents.

  • Validation: Perform a quantitative ninhydrin (Kaiser) test or measure the mass gain to determine the resin loading efficiency.

Merrifield Resin Merrifield Resin (-CH2Cl) Reaction SN2 Displacement (DMF, 50°C) Resin->Reaction Nu Boc-Amino Acid + Base (Nucleophile) Nu->Reaction Product Resin-Bound Ester (TFA Stable) Reaction->Product Byproduct Chloride Salt (Washed Away) Reaction->Byproduct

Workflow for the immobilization of amino acids onto Merrifield resin via SN2 displacement.

Solution-Phase Synthesis: N-Alkylation and S-Alkylation

In drug development, chloromethyl intermediates like chloromethyl isopropyl carbonate (CMIC) or 3-(chloromethyl)pyridine are routinely used to synthesize prodrugs or functionalized active pharmaceutical ingredients (APIs)[5][6].

Causality of Base Addition: The SN​2 displacement of a chloride by a neutral amine or thiol generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will rapidly protonate the remaining unreacted amine, converting it into a non-nucleophilic ammonium salt and halting the reaction prematurely. Therefore, a non-nucleophilic base (e.g., N,N-Diisopropylethylamine[DIPEA] or K2​CO3​ ) is required to scavenge the acid and drive the reaction to completion[5][6].

Protocol 2: N-Alkylation using a Chloromethyl Reagent

Objective: Synthesis of a secondary/tertiary amine or prodrug moiety.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add the primary or secondary amine (1.0 eq) and anhydrous DCM or DMF to achieve a 0.1–0.5 M concentration[5].

  • Base Addition: Add DIPEA (1.25–2.0 eq) to the solution and stir until homogeneous. Cool the mixture to 0 °C using an ice-water bath to control the initial exothermic reaction[5].

  • Electrophile Addition: Slowly add the chloromethyl reagent (e.g., benzyl chloride or CMIC, 1.1 eq) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours, monitoring consumption of the amine via LC-MS or TLC[5][6].

  • Workup: Quench the reaction with deionized water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate ( NaHCO3​ ) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[5][6].

  • Purification: Purify the crude material via silica gel column chromatography.

Alkylation Electrophile Chloromethyl Reagent (e.g., Benzyl Chloride) Mix Reaction Mixture (DCM/DMF, 0°C to RT) Electrophile->Mix Amine Amine Nucleophile (1.0 eq) Amine->Mix Base DIPEA / K2CO3 (Neutralizes HCl) Base->Mix Workup Aqueous Workup (H2O / Brine Wash) Mix->Workup Amine Consumed Purify Column Chromatography (Pure Product) Workup->Purify Crude Organic Phase

General workflow for the solution-phase N-alkylation of amines using chloromethyl reagents.

Quantitative Data: Reaction Conditions and Yields

The efficiency of nucleophilic substitution at the chloromethyl group depends heavily on the nucleophile's strength, the solvent's dielectric constant, and the specific electrophilic scaffold. The following table summarizes typical parameters based on established literature protocols[6][7][8][9].

ElectrophileNucleophileBase / CatalystSolventTemp (°C)Expected Yield (%)
Benzyl ChloridePrimary AmineDIPEA (1.5 eq)DCM / DMF0 to 2575 - 90
Benzyl ChlorideAmmonium AcetateNoneGlycerol / Water60 - 10080 - 95
3-(Chloromethyl)pyridineThiophenol K2​CO3​ (1.5 eq)DMF2585 - 95
4-(Chloromethyl)-2-fluoropyridineSodium Azide ( NaN3​ )NoneDMF2580 - 90
Merrifield Resin ( −CH2​Cl )Boc-Amino Acid Cs2​CO3​ (1.5 eq)DMF50> 95 (Loading)

References

  • Sunresin Life Sciences - Seplife® Chloromethyl Resin (Merrifield resin). Available at: [Link][3]

  • Allen NEET Coaching - Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Available at: [Link][1]

  • Quora - Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Available at: [Link][2]

  • Liaoning University - Metal-free C–N cross-coupling of electrophilic compounds and N-haloimides. Available at: [Link][8]

  • National Institutes of Health (NIH) - Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Available at: [Link][9]

Sources

Application Note: Step-by-Step Synthesis of Bioactive Heterocycles from Picolinonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Picolinonitriles (2-cyanopyridines) are privileged synthons in medicinal chemistry and drug development. The electron-withdrawing nature of the pyridine ring activates the adjacent nitrile group, making it highly susceptible to nucleophilic attack and cycloaddition. This application note details the mechanistic rationale and step-by-step protocols for converting picolinonitriles into two highly sought-after bioactive heterocycles: 5-(2-pyridyl)tetrazoles (potent carboxylic acid bioisosteres) and 1,2,4-oxadiazoles (hydrolytically stable amide/ester bioisosteres).

Pathway 1: Synthesis of 5-(2-Pyridyl)tetrazoles via [3+2] Cycloaddition

Mechanistic Rationale & Causality

The conversion of picolinonitrile to a tetrazole is classically achieved via a [3+2] dipolar cycloaddition with sodium azide. Because the uncatalyzed reaction between a nitrile and an azide has a high activation energy, catalysts such as ammonium chloride ( NH4​Cl ) or Lewis acids (e.g., Zinc salts) are strictly required[1].

In this protocol, NH4​Cl serves a dual purpose: it acts as a proton donor to increase the electrophilicity of the nitrile carbon, and it reacts with sodium azide to generate ammonium azide in situ. This intermediate is significantly safer and more reactive than volatile hydrazoic acid[2]. Following the cycloaddition, the product exists as a water-soluble tetrazolate salt. Because the 5-substituted tetrazole ring has a pKa of approximately 4.5, precise acidification of the aqueous layer to pH 2–3 is required to fully protonate the tetrazole, driving the precipitation of the neutral, insoluble product[2].

Tetrazole N1 2-Cyanopyridine (Starting Material) N2 NaN3 + NH4Cl DMF, 100-120°C N1->N2 N3 [3+2] Cycloaddition N2->N3 N4 Tetrazolate Salt (Aqueous Phase) N3->N4 N5 Acidification (pH 2) Precipitation N4->N5 N6 5-(2-Pyridyl)tetrazole (Isolated Solid) N5->N6

Workflow for the [3+2] cycloaddition synthesis of 5-(2-pyridyl)tetrazole.

Experimental Protocol 1: 5-(2-Pyridyl)tetrazole Synthesis

Caution: Sodium azide is highly toxic and potentially explosive. Do not use halogenated solvents (e.g., DCM) during the reaction, as they can form explosive diazidomethane. Always quench azide waste with nitrous acid prior to disposal.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanopyridine (1.0 eq, 10 mmol), sodium azide (1.5 eq, 15 mmol), and ammonium chloride (1.5 eq, 15 mmol)[2].

  • Add 30 mL of anhydrous Dimethylformamide (DMF) to the flask.

  • Equip the flask with a reflux condenser and a nitrogen inlet to maintain an inert atmosphere.

Step 2: Cycloaddition

  • Heat the reaction mixture to 100–120 °C using an oil bath and stir continuously for 12–16 hours[3].

  • Self-Validation Check: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material and the absence of the sharp C≡N stretch at ~2230 cm−1 via an in-process IR aliquot confirms the completion of the cycloaddition[3].

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold deionized water. The product will remain dissolved as the sodium tetrazolate salt.

  • Carefully acidify the aqueous solution by dropwise addition of 2M HCl while stirring continuously until the pH reaches 2.0.

  • Causality Note: A white precipitate of 5-(2-pyridyl)tetrazole will immediately form as the pH drops below the tetrazole's pKa[2].

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual DMF and salts, and dry under vacuum.

Pathway 2: Synthesis of 1,2,4-Oxadiazoles via Picolinamidoxime

Mechanistic Rationale & Causality

1,2,4-Oxadiazoles are synthesized via a robust two-step sequence. First, the picolinonitrile is converted to picolinamidoxime using hydroxylamine[4]. The α -effect of the adjacent heteroatoms in hydroxylamine makes it a superb nucleophile, allowing it to attack the nitrile carbon efficiently under mild basic conditions.

Second, the amidoxime undergoes O-acylation followed by cyclodehydration. While traditional methods use acyl chlorides and coupling reagents, a highly efficient, solvent-free condensation between picolinamidoxime and another equivalent of picolinonitrile at 120 °C yields the symmetric 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole[5]. This solvent-free approach is driven by thermal dehydration, minimizing waste and avoiding harsh reagents.

Oxadiazole A 2-Cyanopyridine B NH2OH·HCl, Base EtOH, Reflux A->B C Picolinamidoxime (Intermediate) B->C D Nitrile or Acyl Agent (120°C) C->D E Cyclodehydration (-H2O) D->E F 1,2,4-Oxadiazole E->F

Two-step amidoxime route for the synthesis of 1,2,4-oxadiazoles.

Experimental Protocol 2: 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole Synthesis

Step 1: Amidoxime Formation

  • Dissolve 2-cyanopyridine (1.0 eq, 10 mmol) in 20 mL of absolute ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq, 15 mmol) and a base such as triethylamine or sodium carbonate (1.5 eq) to neutralize the hydrochloride salt and liberate free hydroxylamine[4].

  • Reflux the mixture for 4–6 hours.

  • Self-Validation Check: 1H NMR of the isolated intermediate should show the disappearance of the nitrile and the appearance of a broad OH singlet (approx. 9.5–10.0 ppm) and an NH2​ singlet (approx. 5.5–6.0 ppm), confirming picolinamidoxime formation.

Step 2: Solvent-Free Cyclocondensation

  • In a heavy-walled sealed tube, mix the purified picolinamidoxime (1.0 eq, 4.07 mmol) with a fresh equivalent of 2-cyanopyridine (2.0 eq, 8.14 mmol)[5].

  • Heat the neat mixture to 120 °C for 8 hours. The absence of solvent forces the high-concentration collision of the amidoxime and nitrile, driving the cyclodehydration[5].

  • Cool the residue to room temperature and purify via silica gel flash chromatography (Eluent: EtOAc/Hexane) to yield 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole as a solid[5].

Quantitative Data & Method Comparison

The following table summarizes the key metrics, reaction conditions, and green chemistry considerations for both synthetic pathways.

ParameterPathway 1: 5-(2-Pyridyl)tetrazolePathway 2: 1,2,4-Oxadiazole
Key Intermediate None (Direct Cycloaddition)Picolinamidoxime
Primary Reagents NaN3​ , NH4​Cl (or ZnCl2​ ) NH2​OH⋅HCl , 2-Cyanopyridine
Solvent System DMF or TolueneEthanol (Step 1) / Solvent-Free (Step 2)
Reaction Temp & Time 100–120 °C for 12–16 hReflux (4 h) 120 °C (8 h)
Typical Yield 65% – 80%65% – 75%
Purification Method pH-controlled precipitationFlash Chromatography or Recrystallization
Green Metric / Safety Requires careful azide handling; high atom economy.Step 2 is solvent-free; avoids toxic coupling reagents.

References

  • Synthesis of pyridine tetrazole (Hpytz). Asian Journal of Chemistry. Available at: [Link]

  • Synthesis crystal structure, photoluminescence and photocatalytic property of a new three dimensional Zinc(II) tetrazole framework. Indian Academy of Sciences. Available at: [Link]

  • The dissociation of the Hsp60/pro-Caspase-3 complex by bis(pyridyl)oxadiazole copper complex (CubipyOXA) leads to cell death. CORE. Available at: [Link]

  • Novel 3′-Substituted-1′,2′,4′-Oxadiazole Derivatives of 18βH-Glycyrrhetinic Acid and Their O-Acylated Amidoximes: Synthesis and Evaluation of Antitumor and Anti-Inflammatory Potential In Vitro and In Vivo. PMC. Available at: [Link]

Sources

Application Note: Advanced Experimental Setups for the Chlorination of Picoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Picoline derivatives (methylpyridines) are indispensable precursors in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Their functionalization via chlorination is mechanistically bifurcated into free-radical side-chain chlorination and electrophilic aromatic ring chlorination[1]. This Application Note provides a comprehensive, field-proven guide to designing experimental setups that overcome the inherent chemical bottlenecks of picoline chlorination, specifically the deactivation of the pyridine ring via hydrochloride salt formation[2].

Mechanistic Causality: Overcoming the "Hydrochloride Stall"

The fundamental challenge in designing an experimental setup for picoline chlorination lies in the basicity of the pyridine nitrogen. During free-radical side-chain chlorination (typically initiated by UV light), hydrogen chloride (HCl) is stoichiometrically generated as a byproduct[1].

The Causality of Experimental Design: Without intervention, the evolved HCl rapidly protonates the unreacted picoline substrate. The resulting picoline hydrochloride salt is highly polar, precipitating out of standard non-polar organic solvents and rendering the molecule highly resistant to further free-radical attack[2]. This phenomenon, known as the "hydrochloride stall," prematurely halts the reaction.

To engineer around this, the experimental setup must actively manage the HCl byproduct. This is achieved either through continuous biphasic neutralization using acid-binding agents (like water-fast carbonates)[3], or by operating in a high-temperature vapor phase where thermodynamic conditions prevent salt condensation and favor electrophilic ring substitution[4].

Pathway Visualization

ChlorinationPathway Picoline 2-Picoline (Active Substrate) HCl_Salt Picoline Hydrochloride (Inactive Precipitate) Picoline->HCl_Salt + HCl (Byproduct) Reaction Stalls Mono 2-(Chloromethyl)pyridine (Intermediate) Picoline->Mono Cl₂ / UV Light Free-Radical Initiation HCl_Salt->Picoline Base Neutralization (pH 0.5 - 3.0) Tri 2-(Trichloromethyl)pyridine (Side-Chain Exhausted) Mono->Tri Excess Cl₂ / UV Rapid Propagation Ring Ring-Chlorinated Pyridine (Final Product) Tri->Ring Cl₂ / Fe Catalyst >160°C (Vapor Phase)

Mechanistic pathway of 2-picoline chlorination highlighting the HCl-salt deactivation loop.

Quantitative Data: Kinetics of Exhaustive Chlorination

When synthesizing highly chlorinated derivatives, the reaction must transition from a UV-initiated radical mechanism to a Lewis-acid catalyzed electrophilic aromatic substitution[1]. The kinetics of this vapor-phase reaction demonstrate a clear sequential progression. Table 1 summarizes the product distribution over time in a continuous vapor-phase reactor, illustrating the necessity of extended residence times and high temperatures for exhaustive ring chlorination[4].

Table 1: Product Distribution Kinetics in Catalytic Vapor-Phase Chlorination (Conditions: 185°C, 200 psig, 4.0 mol% Fe Catalyst)[4]

Reaction Time (hr)Precursor Remaining (%)Monochloro-Ring Intermediate (%)Dichloro-Ring Intermediate (%)Target Exhaustive Product (%)
12 46.432.38.00.7
24 27.247.19.52.6
36 9.556.710.06.5
48 1.757.68.212.4
Detailed Experimental Protocols
Protocol A: Liquid-Phase Photochemical Side-Chain Chlorination (pH-Controlled)

Objective: Selective synthesis of 2-(trichloromethyl)pyridine from 2-picoline.

Self-Validating Principle: This setup utilizes continuous pH monitoring as a self-validating feedback loop. If the aqueous phase pH drops below 0.5, the organic phase will visibly turn cloudy due to salt precipitation, and chlorine consumption (measured via a mass flow controller) will plummet. This immediate physical feedback validates the mechanistic requirement for acid neutralization[2].

Step-by-Step Methodology:

  • Reactor Preparation: Equip a 1 L jacketed borosilicate glass photoreactor with a medium-pressure mercury UV lamp (housed in a quartz immersion well), a mechanical PTFE stirrer, a gas dispersion frit, and an inline pH probe.

  • Substrate Loading: Charge the reactor with 2-picoline (0.5 mol) dissolved in 500 mL of an inert solvent (e.g., chlorobenzene or carbon tetrachloride)[1].

  • Buffer Integration: Add 100 mL of a 20% w/v aqueous sodium carbonate solution. This acts as the primary acid-binding agent[3].

  • Initiation & Chlorination: Turn on the UV lamp and heat the biphasic mixture to 80°C. Introduce gaseous chlorine through the dispersion frit at a controlled rate of 0.1 mol/hr[1].

  • Dynamic pH Control (Critical Step): Monitor the aqueous phase pH continuously. Titrate additional sodium carbonate solution via an automated syringe pump to maintain the pH strictly between 0.5 and 3.0.

    • Causality Note: A pH > 3.0 will cause unwanted base-catalyzed hydrolysis of the newly formed chloromethyl product, while a pH < 0.5 will induce the "hydrochloride stall"[2].

  • Work-up: Once Gas Chromatography (GC) monitoring indicates complete conversion of the side-chain, purge the reactor with nitrogen to remove excess Cl₂ and HCl[1]. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Exhaustive Vapor-Phase Catalytic Chlorination

Objective: Synthesis of heavily ring-chlorinated derivatives (e.g., 3,5-dichloro-2-(trichloromethyl)pyridine).

Self-Validating Principle: The transition from side-chain to ring chlorination is validated by an exothermic temperature spike across the catalytic bed, confirming the activation of the Lewis acid pathway[4].

Step-by-Step Methodology:

  • System Architecture: Assemble a continuous flow tubular reactor constructed from Hastelloy or Monel alloy (to resist high-temperature chlorine corrosion). Pack the reactor with a 4.0 mol% Iron (Fe) turnings or FeCl₃ catalyst bed[4].

  • Vaporization: Pre-heat the liquid precursor (e.g., 2-(trichloromethyl)pyridine) to 160°C in a dedicated vaporization chamber.

  • Catalytic Reaction: Co-feed the vaporized precursor and pre-heated chlorine gas into the catalytic tubular reactor maintained at 185°C - 200°C[4]. Maintain a system pressure of 200 psig to optimize gas-liquid-solid contact times[4].

  • Monitoring: Sample the vent gas stream every 12 hours. Analyze via GC to track the disappearance of the precursor and the sequential formation of mono-, di-, and trichloro-ring derivatives (refer to Table 1 kinetics)[4].

  • Quenching: Route the reactor effluent through a chilled condenser (10°C) to liquefy the heavy chlorinated pyridine products, while venting unreacted Cl₂ and HCl into a standard caustic scrubber system.

References
  • European Patent Office. "Method of side-chain chlorination of 2-chloro-methylpyridine" (EP0557967B1). [Link]

  • Google Patents.
  • Google Patents. "Method for chlorination of side chain of picolines" (CN101337924A).

Sources

Application Notes and Protocols for the Use of 3-Chloro-5-(chloromethyl)picolinonitrile in Modern Herbicide Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Picolinonitrile Scaffolds in Herbicide Development

The picolinic acids represent a cornerstone class of synthetic auxin herbicides, renowned for their systemic action and efficacy against a wide spectrum of broadleaf weeds.[1][2] The discovery and commercialization of molecules like picloram, clopyralid, and more recently, the highly potent 6-arylpicolinates such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), have underscored the remarkable versatility of the pyridine core in herbicide design.[1][3][4] These next-generation herbicides function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[1] Their unique mode of action, which involves binding to specific auxin receptors like AFB5, offers a valuable tool in weed resistance management.[2][3]

The chemical structure of these herbicides is paramount to their biological activity, with substitutions on the pyridine ring profoundly influencing their efficacy, weed spectrum, and crop selectivity. The intermediate, 3-Chloro-5-(chloromethyl)picolinonitrile (1) , is a highly valuable, yet underexplored, building block for the synthesis of novel herbicidal candidates. Its strategic importance lies in its dual-functionality:

  • The 3-Chloro Substituent: This feature is a well-established component of many synthetic auxin herbicides, contributing to the molecule's overall electronic properties and its effective binding to the target receptor site.

  • The 5-(chloromethyl) Group: This is a key reactive handle. The chloromethyl group is an excellent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions.[5] This allows for the facile introduction of a wide variety of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR). By using this group to create ether, thioether, or amine linkages, researchers can rapidly generate diverse libraries of novel picolinate derivatives.

This guide provides a comprehensive framework for utilizing 3-Chloro-5-(chloromethyl)picolinonitrile in a herbicide discovery program. It details a field-proven, step-by-step protocol for the synthesis of a model herbicide, outlines methodologies for evaluating its biological activity, and explains the scientific rationale behind these experimental choices.

I. Synthetic Protocol: From Intermediate to a Novel Picolinate Herbicide

The following protocol details the synthesis of a model herbicide, Methyl 3-chloro-5-((4-chlorophenoxy)methyl)picolinate (4) . This target was rationally designed to leverage the reactive chloromethyl group of the starting material to form an ether linkage with a substituted phenol. This strategy aims to mimic the structural features of other successful herbicide classes, such as the aryloxyphenoxypropionates, and to probe the effect of an extended aryloxymethyl side chain on herbicidal efficacy.

Causality Behind Experimental Choices:
  • Nucleophilic Substitution (SN2): The core reaction is a Williamson ether synthesis, a classic and reliable SN2 reaction. The chloromethyl group on the electron-poor pyridine ring is an excellent electrophile, and the phenoxide ion (generated in situ from 4-chlorophenol and a base) is a potent nucleophile.[6]

  • Base and Solvent: Potassium carbonate (K₂CO₃) is chosen as a mild, effective base to deprotonate the phenol without promoting side reactions. N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that readily dissolves the reactants and effectively solvates the potassium cation, leaving the phenoxide anion highly reactive.[6]

  • Hydrolysis and Esterification: The nitrile group of the picolinonitrile intermediate is a masked carboxylic acid. Acid-catalyzed hydrolysis in the presence of methanol (serving as both solvent and reactant) is a standard and efficient method to convert the nitrile directly to the methyl ester. This two-step process (hydrolysis and esterification) in a single pot simplifies the procedure.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Part A: Ether Formation (SN2 Reaction) cluster_1 Part B: Hydrolysis & Esterification Start 3-Chloro-5-(chloromethyl)picolinonitrile (1) + 4-Chlorophenol Reagents_A K₂CO₃, DMF Start->Reagents_A Reaction_A Heat (e.g., 80°C) Monitor by TLC/LC-MS Reagents_A->Reaction_A Intermediate 3-Chloro-5-((4-chlorophenoxy)methyl)picolinonitrile (2) Reaction_A->Intermediate Reagents_B H₂SO₄, Methanol (MeOH) Intermediate->Reagents_B Reaction_B Reflux Monitor by TLC/LC-MS Reagents_B->Reaction_B Workup Aqueous Workup & Purification Reaction_B->Workup FinalProduct Methyl 3-chloro-5-((4-chlorophenoxy)methyl)picolinate (4) Workup->FinalProduct Biological_Screening_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen (Whole Plant) A_thaliana Arabidopsis thaliana Root Elongation Assay IC50 Determine IC₅₀ Value A_thaliana->IC50 Weed_Panel Grow Weed Panel (Broadleaf & Grasses) IC50->Weed_Panel Active Compounds Advance Herbicide_App Post-emergence Application (Track Sprayer) Weed_Panel->Herbicide_App Evaluation Visual Injury Assessment (7, 14, 21 DAT) Herbicide_App->Evaluation GR50 Determine GR₅₀ & Selectivity Evaluation->GR50 Auxin_MOA Compound Synthetic Auxin (e.g., Compound 4) Complex SCF-TIR1/AFB-Auxin-Aux/IAA Co-receptor Complex Compound->Complex Binds & Stabilizes Receptor TIR1/AFB F-Box Protein Receptor->Complex AuxIAA Aux/IAA Repressor AuxIAA->Complex Degradation Degradation of Aux/IAA Repressor AuxIAA->Degradation Proteasome 26S Proteasome Complex->Proteasome Targets for Ubiquitination Proteasome->Degradation ARF Auxin Response Factor (ARF) (Active) Degradation->ARF Allows Activation Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Uncontrolled Growth & Plant Death Gene->Response

Sources

Troubleshooting & Optimization

Technical Support Center: Picolinonitrile Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Picolinonitrile (2-cyanopyridine) synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in both bench-scale and pilot-scale synthesis. Picolinonitrile is a highly versatile building block in drug development, but its synthesis requires precise control over reaction thermodynamics, catalyst selection, and chemoselectivity.

This guide is structured around the three primary synthetic routes: Gas-Phase Ammoxidation (for scale-up), Palladium-Catalyzed Cyanation (for bench-scale green chemistry), and Picolinamide Dehydration.

Section 1: Gas-Phase Ammoxidation of 2-Picoline (Scale-Up Route)

Ammoxidation is the industry standard for bulk picolinonitrile synthesis. It involves the vapor-phase reaction of 2-picoline with ammonia and oxygen over a transition metal catalyst (typically vanadium-based)[1].

Ammoxidation A 2-Picoline + NH3 + O2 B V-based Catalyst (350-400°C) A->B Adsorption & Heating C Picolinonitrile (Target) B->C Ammoxidation (-3H2O) D CO2 / Picolinamide (Byproducts) B->D Over-oxidation

Reaction pathway for the ammoxidation of 2-picoline to picolinonitrile.

Quantitative Data: Catalyst Performance

Selecting the right catalyst support is critical for balancing conversion rates and product selectivity.

Catalyst SystemTemperature (°C)2-Picoline Conversion (%)Picolinonitrile Selectivity (%)Ref
V₂O₅ (Unsupported)458N/A34.0[1]
V₂O₅-MoO₃ / γ-Al₂O₃350-450~85.0~90.0[1]
V-Cr Oxide / Nb₂O₅370~98.0~95.0[1]
V-modified SAPO-37400N/A76.0[1]
Troubleshooting FAQs

Q: My ammoxidation reaction is yielding high levels of picolinamide and CO₂ instead of the desired nitrile. How do I improve selectivity? A: Over-oxidation is a classic symptom of poor thermal management or excessive oxygen in the feed. The ammoxidation of 2-picoline is highly exothermic. If hot spots form in the fixed-bed reactor, the catalyst will drive the complete combustion of the substrate to CO₂, or stall at the intermediate picolinamide stage. Causality & Solution: Dilute the catalyst bed with an inert material (like quartz sand) to improve heat dissipation. Additionally, introduce water vapor (steam) into the reactant feed. Water acts as a heat sink and competitively adsorbs onto the hyperactive, non-selective sites of the vanadium catalyst, suppressing deep oxidation[1]. Optimize your feed ratio to 2-picoline:NH₃:Air at approximately 1:3:15.

Q: The V₂O₅/TiO₂ catalyst deactivates rapidly after 48 hours on stream. What causes this? A: Catalyst deactivation in this system is typically caused by the reduction of V⁵⁺ species to inactive V³⁺ or the coking of the catalyst surface. Causality & Solution: Ensure a sufficient partial pressure of oxygen to maintain the vanadium in its active V⁵⁺ oxidation state (the Mars-van Krevelen mechanism). If coking is the issue, run a decoking cycle by passing pure air over the catalyst bed at 450°C for 4 hours.

Experimental Protocol: Continuous Fixed-Bed Ammoxidation

This protocol utilizes a V₂O₅-MoO₃/γ-Al₂O₃ catalyst system to ensure >90% selectivity[1][2].

  • Catalyst Preparation: Pack a tubular stainless-steel reactor with 50 g of V₂O₅-MoO₃/γ-Al₂O₃ catalyst. Crucial Step: Sieve the catalyst to 0.15 mm to prevent gas channeling and ensure uniform space velocity.

  • Pre-treatment: Calcine the catalyst in situ under an air stream (1.0 SLM) at 400°C for 2 hours to activate the metal oxide sites.

  • Feed Vaporization: Feed 2-picoline (liquid, 0.06 mL/min), NH₃ gas (50 mL/min), and air (1.0 SLM) into a pre-heater maintained at 250°C.

  • Reaction: Pass the vaporized mixture through the catalyst bed maintained at 350–370°C.

  • Product Recovery: Route the reactor effluent through a water-cooled condenser (5°C). Extract the resulting aqueous biphasic mixture with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to isolate the picolinonitrile.

Section 2: Palladium-Catalyzed Cyanation of 2-Bromopyridine (Bench-Scale)

For discovery chemists, handling toxic cyanide gas or alkali cyanides (NaCN/KCN) is a major safety hazard. The modern approach utilizes K₄[Fe(CN)₆] as a non-toxic, bench-stable cyanide source under microwave irradiation[3].

Cyanation A 2-Bromopyridine B Pd Catalyst + Ligand A->B C Oxidative Addition Intermediate B->C D Transmetalation with K4[Fe(CN)6] C->D CN- Transfer E Picolinonitrile D->E Reductive Elimination E->B Catalyst Regeneration

Microwave-assisted Pd-catalyzed cyanation of 2-bromopyridine.

Troubleshooting FAQs

Q: I am attempting the cyanation of 2-bromopyridine using K₄[Fe(CN)₆] and Pd(OAc)₂, but I am seeing <10% conversion. Why is the 2-position so unreactive? A: The 2-position of the pyridine ring is notoriously problematic for cross-coupling. The nitrogen atom can coordinate to the palladium center, forming a stable, unreactive chelate that poisons the catalyst. Furthermore, the oxidative addition of 2-halopyridines is sluggish compared to their 3- or 4-substituted counterparts[3]. Causality & Solution: You must use a bidentate ligand with a large bite angle (e.g., dppf or Xantphos) or a specialized palladacycle to prevent the pyridine nitrogen from displacing the ligand. Alternatively, switch the solvent to DMF and utilize microwave irradiation (130°C) to overcome the high activation energy barrier of the transmetalation step.

Experimental Protocol: Microwave-Assisted Cyanation

This protocol leverages microwave irradiation to dramatically reduce reaction times from hours to minutes[3].

  • Setup: In a 10 mL microwave vial, combine 2-bromopyridine (1.0 mmol), K₄[Fe(CN)₆] (0.2 mmol — Note: 1 mole of the iron complex provides 6 moles of CN⁻), K₂CO₃ (1.0 mmol), and the Pd catalyst (e.g., a palladacycle or Pd(OAc)₂/dppf, 2 mol%).

  • Solvent Addition: Add 3 mL of anhydrous DMF. Crucial Step: Purge the vial with argon for 5 minutes. Oxygen must be excluded to prevent catalyst degradation and substrate homocoupling.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 130°C for 20-30 minutes.

  • Workup: Cool to room temperature, dilute with 30 mL of water, and extract with ethyl acetate (3 x 15 mL). Wash the combined organics with brine to remove residual DMF, dry over MgSO₄, and purify via silica gel chromatography (EtOAc:cyclohexane).

Section 3: Dehydration of Picolinamide (Liquid-Phase Alternative)

When starting from picolinamide, dehydration is a highly efficient route, provided the right dehydrating conditions are met.

Troubleshooting FAQs

Q: When dehydrating picolinamide using traditional agents like POCl₃, my yields are inconsistent and the aqueous workup is difficult. Is there a cleaner method? A: POCl₃ generates stoichiometric amounts of phosphoric acid and HCl. These strong acids protonate the basic pyridine ring, driving the product into the aqueous phase during workup and promoting the hydrolysis of the newly formed nitrile back to picolinic acid. Causality & Solution: Transition to a heterogeneous catalytic dehydration using silica-supported alkali metal oxides (e.g., K₂O/SiO₂ or Cs₂O/CeO₂-ZrO₂)[4]. This allows for a continuous liquid-phase reaction where water is continuously removed via azeotropic distillation, avoiding harsh acidic workups altogether.

Experimental Protocol: Catalytic Dehydration

A green, scalable alternative to stoichiometric dehydrating agents[4].

  • Preparation: Suspend 2-picolinamide in mesitylene. Mesitylene acts as both a high-boiling solvent and an azeotroping agent.

  • Catalysis: Add 5 mol% of K₂O/SiO₂ catalyst (sieved to <0.15 mm to maximize surface area).

  • Reflux: Heat the mixture to 160–200°C using a Dean-Stark apparatus. Crucial Step: Continuously drain the by-product water from the trap to drive the reaction equilibrium toward the nitrile.

  • Isolation: Once water evolution ceases, filter the hot mixture to recover the heterogeneous catalyst (which can be washed and reused). Cool the filtrate to crystallize the picolinonitrile, or concentrate under vacuum.

References

  • CN107537537A - A kind of catalyst that 2 cyanopyridines are prepared for ammoxidation reaction - Google P
  • Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation - SciSpace.[Link]

  • JP6176108B2 - Method for producing 2-cyanopyridine - Google P

Sources

Technical Support Center: Purification of 3-Chloro-5-(chloromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of 3-Chloro-5-(chloromethyl)picolinonitrile . This highly functionalized pyridine derivative presents unique purification challenges due to the competing reactivities of its chloromethyl (-CH₂Cl) and nitrile (-CN) groups.

This document provides field-proven troubleshooting strategies, quantitative stability data, and self-validating experimental protocols to ensure high-yield recovery and structural integrity during purification.

Core Chemical Liabilities & Degradation Pathways

Before attempting purification, it is critical to understand the causality behind the compound's degradation. The electron-deficient nature of the pyridine ring—exacerbated by the 3-chloro and 2-nitrile groups—highly activates the 5-chloromethyl position toward nucleophilic substitution (Sₙ2)[1].

  • Hydrolysis: Exposure to neutral or alkaline aqueous solutions rapidly converts the chloromethyl group to a hydroxymethyl byproduct[2].

  • Alcoholysis: Protic solvents (e.g., methanol, ethanol) act as nucleophiles, displacing the chloride ion to form ether byproducts[1].

  • Nitrile Degradation: Prolonged exposure to strong acids or bases, especially at elevated temperatures, will hydrolyze the picolinonitrile to its corresponding amide or carboxylic acid.

Caption: Degradation pathways of 3-Chloro-5-(chloromethyl)picolinonitrile under improper handling.

Troubleshooting & FAQs

Q1: I am observing a new, highly polar spot on my TLC after aqueous workup. What is causing this, and how do I prevent it? Causality: You are observing the hydrolysis of the chloromethyl group to a hydroxymethyl derivative. Chloromethyl pyridines are potent alkylating agents and are highly susceptible to nucleophilic attack by water[1]. Solution: Minimize the time the crude mixture spends in the aqueous phase. Perform extractions using cold water (<5 °C) and immediately dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Avoid using strong aqueous bases like NaOH; if neutralization is required, use a mild, cold saturated sodium bicarbonate (NaHCO₃) solution.

Q2: My compound degrades or "streaks" heavily during silica gel column chromatography. How can I improve recovery? Causality: Standard silica gel is slightly acidic and retains ambient moisture, which can catalyze the hydrolysis of the chloromethyl group during prolonged residence times on the column. Solution: Switch to Flash Column Chromatography to minimize residence time. Use a strictly non-nucleophilic, aprotic solvent system such as Hexanes/Ethyl Acetate[3]. If degradation persists, you can pre-treat the silica gel with 1% triethylamine (TEA) in hexanes to neutralize the acidic silanol groups, though you must ensure the TEA is fully flushed out before loading to avoid quaternization of your product.

Q3: Can I use methanol or ethanol to recrystallize this compound for scale-up? Causality: No. Protic solvents like methanol and ethanol are nucleophilic and will react with the chloromethyl group upon heating to form an unwanted ether byproduct (e.g., 3-chloro-5-(methoxymethyl)picolinonitrile)[1]. Solution: For recrystallization, strictly utilize non-nucleophilic, aprotic solvent systems. Toluene, Heptane, or Methyl tert-butyl ether (MTBE) are the industry standards for recovering chloromethylpyridine derivatives[4].

Quantitative Data: Solvent Compatibility Matrix

To assist in experimental design, the following table summarizes the quantitative stability and compatibility of various solvents when handling 3-Chloro-5-(chloromethyl)picolinonitrile.

Solvent CategorySpecific SolventNucleophilicityEvaporation Temp (Vacuum)Compatibility RatingPrimary Use Case
Aprotic Non-Polar Hexanes / HeptaneNone< 30 °CExcellent Chromatography eluent, Recrystallization anti-solvent
Aprotic Polar Ethyl Acetate (EtOAc)None< 35 °CExcellent Extraction, Chromatography eluent
Aromatic TolueneNone< 45 °CGood Recrystallization (heating required)[4]
Protic Polar Methanol / EthanolHighN/ACritical Failure DO NOT USE (Causes alcoholysis)[1]
Aqueous Water (Neutral)ModerateN/APoor Limit exposure to <15 mins at 0-5 °C

Purification Workflows & Methodologies

Caption: Decision matrix for selecting the optimal purification workflow based on reaction scale.

Protocol A: Flash Column Chromatography (Lab Scale: < 10g)

This protocol is self-validating: TLC checks before and after concentration ensure thermal stability has been maintained.

  • Preparation: Pack a flash chromatography column with standard silica gel (230-400 mesh). Condition the column with 100% Hexanes.

  • Loading: Dissolve the crude 3-Chloro-5-(chloromethyl)picolinonitrile in the minimum amount of Dichloromethane (DCM) or Toluene. Apply directly to the silica bed. Do not dry-load using silica, as the extended surface area exposure promotes hydrolysis.

  • Elution: Elute using a gradient of 0% to 30% Ethyl Acetate in Hexanes under positive pressure[3]. The compound typically elutes between 15-20% EtOAc depending on column dimensions.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm).

  • Concentration: Pool the pure fractions. Evaporate the solvent under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath temperature strictly below 35 °C to prevent thermal degradation of the nitrile and chloromethyl groups.

Protocol B: Recrystallization (Scale-up: > 10g)

Recrystallization avoids the acidic environment of silica gel and is the preferred method for large-scale pharmaceutical intermediate recovery[4].

  • Dissolution: Place the crude solid in a clean, dry round-bottom flask. Add a minimal volume of Toluene (approximately 3-5 mL per gram of crude).

  • Heating: Gently heat the suspension to 60-70 °C under a nitrogen atmosphere until full dissolution is achieved. Do not exceed 75 °C.

  • Anti-Solvent Addition: Slowly add warm Heptane dropwise until the solution becomes slightly cloudy (the cloud point).

  • Cooling: Remove the heat source and allow the flask to cool to room temperature slowly over 2 hours to promote the formation of large, pure crystals.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Recovery: Filter the crystals rapidly through a Buchner funnel. Wash the filter cake with cold Heptane. Dry the crystals under high vacuum at room temperature for 12 hours to remove residual solvent[4].

References

  • Google Patents (US5942625A). "Preparation of chloromethylpyridine hydrochlorides." United States Patent and Trademark Office.

Sources

Technical Support Center: Identifying and Removing Impurities from Chlorinated Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical solutions for the unique challenges associated with purifying chlorinated intermediates. The inherent reactivity of these compounds often leads to a complex array of impurities that can compromise the yield, safety, and efficacy of downstream products. This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries that serve as a starting point for impurity management.

Q1: What are the most common types of impurities in chlorinated intermediates?

Impurities typically arise from the chlorination reaction itself or subsequent degradation. Common classes include:

  • Over-chlorinated species: Products where more than the desired number of chlorine atoms have been added to the molecule.

  • Isomeric byproducts: Chlorination at undesired positions on a molecule, particularly with aromatic compounds.[1]

  • Residual starting material: Incomplete reaction conversion.

  • Residual chlorinating agents and their byproducts: Agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) can remain, along with their gaseous byproducts like HCl and SO₂.[2][3]

  • Solvent-related impurities: Both residual solvents used in the reaction and chlorinated solvent impurities if the solvent itself reacts.

  • Degradation products: Formed if the product is unstable to heat, acid (e.g., HCl generated in situ), or moisture.[4][5]

Q2: What is the first analytical technique I should use to assess the purity of my crude product?

For most volatile and thermally stable chlorinated intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial technique.[6][7]

  • Why? GC provides excellent separation of components based on boiling point and polarity, while MS offers definitive identification through fragmentation patterns and the characteristic isotopic signature of chlorine (the M+2 peak).[7] This combination allows you to quickly identify and tentatively quantify residual starting materials, solvents, and major byproducts. For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is a powerful alternative.[8][9]

Q3: How can I minimize impurity formation during the chlorination reaction itself?

Controlling the reaction conditions is paramount. Key strategies include:

  • Temperature Control: Many chlorination reactions are highly exothermic. Maintaining the recommended temperature with an ice bath or cryocooler prevents side reactions and thermal degradation.

  • Stoichiometry: Carefully controlling the molar equivalents of the chlorinating agent can minimize the formation of over-chlorinated byproducts.

  • Catalyst Choice: For aromatic chlorinations, the choice of Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can significantly influence isomeric product distribution.[10]

  • Order of Addition: Adding the chlorinating agent slowly and sub-surface to a well-stirred solution of the substrate ensures localized concentration remains low, which can improve selectivity.

Q4: What are the essential safety precautions when handling and purifying chlorinated intermediates?

Chlorinated compounds and the reagents used to synthesize them pose significant health and safety risks.

  • Ventilation: Always work in a certified chemical fume hood to avoid inhaling corrosive gases like HCl, SO₂, and chlorine itself.[2][11][12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or butyl rubber), a flame-resistant lab coat, and chemical splash goggles with a full-face shield, especially during quenching and distillation.[13][14]

  • Moisture Control: Many chlorinating agents react violently with water.[3][11] Ensure all glassware is thoroughly dried before use.

  • Quenching: Be aware that quenching excess reagents can be highly exothermic. Perform additions slowly and with external cooling.[15]

  • Storage: Store chlorinated compounds in a cool, dry, well-ventilated area away from incompatible materials like strong bases or reactive metals.[11][16]

Section 2: Troubleshooting Guides

This section provides structured, in-depth guidance for specific experimental challenges, complete with step-by-step protocols and the logic behind them.

Problem 1: Unknown Impurities Detected in Crude Product

You've run an initial analytical scan (e.g., GC-MS) and see several significant peaks that are not your product or starting material.

This workflow outlines a systematic approach to identifying unknown contaminants.

G start Crude Product with Unknown Peaks gcms Run GC-MS Analysis start->gcms hplc Run HPLC-MS/PDA (for non-volatile/thermal labile) start->hplc analyze_ms Analyze Mass Spectra: - Molecular Ion (M+) - Chlorine Isotope Pattern (M+2) - Fragmentation Pattern gcms->analyze_ms hplc->analyze_ms compare_lib Compare with Spectral Libraries (e.g., NIST) analyze_ms->compare_lib decision Impurity Identified? compare_lib->decision purify Proceed to Purification Strategy decision->purify Yes isolate Isolate Impurity via Preparative HPLC or Careful Fractionation decision->isolate No nmr Perform NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) for Structure Elucidation isolate->nmr nmr->purify

Caption: Workflow for systematic identification of unknown impurities.

The power of GC-MS lies in its ability to provide two orthogonal pieces of information.[6] The retention time from the GC gives an indication of the impurity's boiling point and polarity relative to your product. The mass spectrum provides a molecular fingerprint. The key diagnostic feature for chlorinated compounds is the chlorine isotope pattern . Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A compound with one chlorine atom will show a molecular ion peak (M⁺) and an "M+2" peak that is about one-third the intensity. This pattern is a definitive indicator of a chlorinated species.[7] If library matching is inconclusive, isolating the impurity for Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[8]

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.

  • Instrumentation: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer.[7]

  • Injector Setup: Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column. Set the injector temperature high enough to ensure complete volatilization (e.g., 250 °C) without causing thermal degradation.

  • Oven Program:

    • Start at a low temperature (e.g., 50 °C) and hold for 1-2 minutes to separate volatile solvents.

    • Ramp the temperature at a moderate rate (e.g., 10-15 °C/min) to a final temperature that will elute all expected components (e.g., 280 °C).

    • Hold at the final temperature for several minutes to ensure the column is clean.

  • MS Detector: Set the detector to scan a mass range appropriate for your expected product and impurities (e.g., m/z 40-500).

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak. Look for the molecular ion and the characteristic chlorine isotope pattern.

    • Compare the spectra of unknown peaks against a commercial mass spectral library (e.g., NIST) for tentative identification.[7]

Problem 2: Difficulty Removing Close-Boiling Point Impurities

Your initial analysis shows an impurity (e.g., an isomer) with a boiling point very close to your product, making simple distillation ineffective.

G start Close-Boiling Impurity (ΔBP < 25 °C) frac_dist Attempt Fractional Distillation start->frac_dist check_purity Check Purity of Fractions by GC frac_dist->check_purity success Pure Product Obtained check_purity->success Yes options Separation Inadequate check_purity->options No increase_eff Increase Column Efficiency: - Use longer column - Use more efficient packing - Optimize reflux ratio options->increase_eff prep_hplc Switch to Preparative HPLC options->prep_hplc crystallize Attempt Crystallization options->crystallize increase_eff->frac_dist

Caption: Decision tree for separating close-boiling point impurities.

Fractional distillation is an enhancement of simple distillation that uses a fractionating column to achieve better separation of liquids with close boiling points.[17][18] The column provides a large surface area (from glass beads, rings, or metal sponges) for repeated vaporization-condensation cycles, each of which enriches the vapor in the more volatile component.

Expertise & Causality: The efficiency of a column is measured in "theoretical plates." The more plates, the better the separation. For very close-boiling mixtures, a longer column with a more efficient packing material is required. Another critical parameter is the reflux ratio : the ratio of condensate returned to the column versus condensate collected as distillate. A higher reflux ratio increases the number of vaporization-condensation cycles and improves separation, but it also increases the time required for the distillation. For chlorinated hydrocarbons, it is also crucial to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture ingress, which can lead to the formation of corrosive HCl.[4][5]

Compound/SolventBoiling Point (°C) at 1 atm
Dichloromethane39.6
Chloroform61.2
Carbon Tetrachloride76.7
1,2-Dichloroethane83.5
Chlorobenzene131.7
Benzyl Chloride179.3
This table provides reference boiling points for common chlorinated compounds and solvents. Actual boiling points will vary with pressure.
  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed.

  • Inert Atmosphere: Flush the entire system with a dry, inert gas like nitrogen. Maintain a gentle positive pressure throughout the distillation.

  • Heating: Heat the flask using a heating mantle with a stirrer to prevent bumping.[19]

  • Establish Reflux: Heat the mixture until it is boiling and vapor begins to condense and return to the flask. Allow the column to equilibrate by letting the condensate run back down the column (total reflux) for at least 30 minutes. This establishes the temperature gradient necessary for separation.

  • Control Reflux Ratio: Slowly begin collecting distillate. Start with a high reflux ratio (e.g., 10:1, meaning for every 10 drops that fall back into the column, 1 is collected).

  • Monitor Temperature: The temperature at the distillation head should remain steady at the boiling point of the more volatile component. A rise in temperature indicates that the less volatile component is beginning to distill.

  • Collect Fractions: Collect the initial fraction (forerun) which will be rich in the more volatile component. Change receiving flasks when the temperature begins to rise to collect an intermediate fraction. Finally, collect the main fraction as the temperature stabilizes at the boiling point of your desired product.

  • Analysis: Analyze each fraction by GC to determine its purity and decide which fractions to combine.

Problem 3: Product Degradation During Purification

You observe a loss of product or the appearance of new impurities after attempting purification by distillation, suggesting your compound is thermally or chemically labile.

Crystallization is an excellent alternative for purifying solid compounds that are sensitive to heat. It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

Expertise & Causality: The ideal crystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities are either very soluble or very insoluble at all temperatures. For chlorinated intermediates that may be sensitive to acidic conditions, it's crucial to ensure the solvent is neutral and free of acidic contaminants. If a single solvent isn't effective, an anti-solvent crystallization can be employed. This involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, forcing it to crystallize out. This method can often be performed at room temperature or below, avoiding thermal degradation.

  • Solvent Selection: Through small-scale tests, identify a solvent in which your crude product is highly soluble (the "good" solvent) and an anti-solvent in which it is poorly soluble but is miscible with the good solvent.

  • Dissolution: Dissolve the crude material in the minimum amount of the good solvent at room temperature.

  • Filtration (Optional): If there are insoluble impurities, filter the solution through a plug of celite or filter paper.

  • Induce Crystallization: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding until the solution becomes persistently cloudy (the saturation point).

  • Crystal Growth: Add a few more drops of the good solvent to just redissolve the cloudiness. Cover the flask and allow it to stand undisturbed. Slow crystal growth generally leads to higher purity. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystal growth appears to have stopped, cool the flask in an ice bath or refrigerator for at least an hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Problem 4: Residual Chlorinating Agent or Acidic Byproducts

Your purified product is contaminated with the chlorinating agent (e.g., SOCl₂) or is acidic due to byproduct HCl, which could affect downstream reactions or stability.

Chemical quenching is the process of adding a reagent to neutralize a reactive species.[15] This is a critical step before aqueous work-up to safely and effectively remove excess reagents and acidic byproducts.

Expertise & Causality: Thionyl chloride and similar reagents react exothermically with water and alcohols.[3][20] A controlled quench is essential to manage this exotherm and prevent product degradation. Adding the reaction mixture to a cold quenching solution (inverse addition) is often safer than adding the quenching solution to the reaction mixture. For removing acidic byproducts like HCl, a wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution is effective. The bicarbonate reacts with the acid to form CO₂ gas, water, and a salt, which are easily separated in the aqueous layer.

G start Reaction Mixture with Excess Chlorinating Agent and HCl cool Cool Reaction Mixture to 0 °C start->cool quench Slowly Add Mixture to Stirred, Cold Quenching Agent (e.g., Ice-Water or Dilute NaHCO₃) cool->quench extract Transfer to Separatory Funnel and Extract with Organic Solvent quench->extract wash_base Wash Organic Layer with Sat. NaHCO₃ Solution (Vent Funnel Frequently!) extract->wash_base wash_brine Wash Organic Layer with Brine (Sat. NaCl) wash_base->wash_brine dry Dry Organic Layer over Anhydrous MgSO₄ or Na₂SO₄ wash_brine->dry concentrate Filter and Concentrate Under Reduced Pressure dry->concentrate product Crude Product Ready for Further Purification concentrate->product

Caption: Standard workflow for quenching and aqueous work-up.

  • Preparation: Prepare a quenching solution (e.g., a mixture of crushed ice and water, or a cold, dilute solution of sodium bicarbonate) in a beaker or flask large enough to accommodate the entire reaction mixture, with vigorous stirring.

  • Quenching: After cooling the reaction flask to 0 °C, slowly add the reaction mixture dropwise via an addition funnel to the cold, stirred quenching solution. Monitor the temperature of the quenching pot to ensure it does not rise excessively.[15]

  • Extraction: Once the addition is complete, transfer the entire mixture to a separatory funnel. Add a suitable organic extraction solvent (e.g., ethyl acetate, dichloromethane) and shake vigorously to extract the product.[21] Allow the layers to separate.

  • Aqueous Wash: Drain the aqueous layer. Add a saturated solution of sodium bicarbonate to the organic layer in the funnel. Caution: This will generate CO₂ gas. Swirl gently at first, and vent the separatory funnel frequently by inverting it and opening the stopcock. Once gas evolution subsides, shake more vigorously.

  • Brine Wash: Drain the bicarbonate layer and wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and break up emulsions.[21]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be subjected to further purification if needed.

References

  • Royal Society of Chemistry. (2022, May 20). Chlorination Using Thionyl Chloride. In Green Chemistry.
  • OSTI. (n.d.). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. ETDEWEB.
  • Wikipedia. (n.d.). Thionyl chloride.
  • Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF.
  • LCGC International. (2022, April 15). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.
  • ThermoFisher Scientific. (n.d.). Orbitrap GC-MS: An Opportunity to Help Address the Challenges of Chlorinated Paraffins Analysis.
  • Fiveable. (2025, August 15). Thionyl Chloride Definition.
  • Airgas. (2025, May 7). Chlorine - Safety Data Sheet.
  • Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection.
  • Water Professionals International. (n.d.). Dechlorination.
  • Isakau, H. A., et al. (2007). Isolation and identification of impurities in chlorin e6. Journal of Pharmaceutical and Biomedical Analysis.
  • IPPTA. (n.d.). Safety aspects of chlorine handling in process industry.
  • Rudy, S. (2024, April 16). Replacing Chlorinated and Fluorinated Solvents with Aqueous Based Cleaning Processes. Products Finishing.
  • ACS Chemical Health & Safety. (n.d.). Safe handling of chlorine.
  • Thermo Scientific. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. cromlab-instruments.es.
  • PubMed. (2024, August 15). The investigation of quenching conditions for the analysis of total organic halogen, aliphatic and aromatic halogenated disinfection byproducts formed from chlor(am)ination.
  • Water Research. (n.d.). The use of quenching agents for the analysis of disinfection by-products in water samples.
  • MDPI. (2023, April 26). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms.
  • BenchChem. (2025). Technical Support Center: Post-Synthesis Removal of Excess Chlorinating Agents.
  • BenchChem. (2025). Analytical methods for detecting impurities in 3-Chloro-3-ethylheptane.
  • Yufeng International Group Co., Ltd. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • ResearchGate. (2019, May 22). Precaution, Transportation and First Aid for Chlorine Gas.
  • Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.
  • University document. (n.d.). The separation and purification of organic compounds.
  • Sustainability. (n.d.). Chlorinated Solvent Treatment.
  • ResearchGate. (2025, January 28). Troubleshooting a Distillation Column - Problem and Solution.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution. RSC Publishing.
  • Global Analyser Solutions. (n.d.). Impurities in chlorine analyser.
  • Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • ChemBAM. (n.d.). Purification by fractional distillation.
  • University of Nevada, Las Vegas. (n.d.). Determination of chlorine by fluorescence quenching. Digital Scholarship@UNLV.
  • MDPI. (2024, November 9). Characterization of Disinfection By-Products Originating from Residual Chlorine-Based Disinfectants in Drinking Water Sources.
  • ResearchGate. (n.d.). Studies on the nuclear chlorination of aromatic compounds.
  • Google Patents. (1974, October 1). Purification of organic compounds.
  • Labcompare.com. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows.
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • PubMed. (n.d.). Formation of chlorinated aromatics by reactions of Cl, Cl2, and HCl with benzene in the cool-down zone of a combustor*.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • ACS Publications. (n.d.). Dynamic HPLC Study of C70 Chlorination Leads to a Surprisingly Selective Synthesis of C70Cl8.
  • Journal of Chemistry. (2010, August 5). High-Performance Liquid Chromatography Analysis of By-Products and Intermediates Arising During the Synthesis of the Acetylcholinesterase Reactivator HI-6.
  • Google Patents. (n.d.). Chlorination of aromatic compounds.
  • University document. (n.d.). Ch17 Reactions of Aromatic Compounds.
  • PubMed. (2024, May 15). Identification and characterization of impurities in an insecticide, commercial chlorantraniliprole using liquid chromatography-tandem mass spectrometry.
  • Cascade Environmental. (n.d.). Remediation of Complex Chlorinated Solvent Sites.
  • The Journal of Physical Chemistry C. (2023, April 4). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. ACS Publications.
  • Quora. (2017, May 6). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled?.
  • Jack Westin. (n.d.). Distillation - Separations And Purifications. MCAT Content.
  • Scribd. (2025, July 4). Troubleshooting A Trayed Distillation Column.

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Technical Support Center: Managing Reaction Temperature for Selective Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting regioselectivity, over-chlorination, and kinetic versus thermodynamic control during selective chlorination workflows.

Diagnostic Workflow: Temperature & Reagent Selection

Before proceeding to the troubleshooting FAQs, use the diagnostic decision tree below to verify that your baseline temperature parameters align with your substrate and target regioselectivity.

ChlorinationDecisionTree Start Substrate Class Phenol Phenols / Activated Arenes Start->Phenol Ketone Ketones (Alpha-Position) Start->Ketone Regio Target Regioselectivity? Phenol->Regio NCS_Ketone NCS in Acetic Acid Heat to 55°C Ketone->NCS_Ketone Enolization Ortho Ortho-Substitution Regio->Ortho Para Para-Substitution Regio->Para SO2Cl2_TMP SO2Cl2 + TMP Catalyst Heat to 70-110°C Ortho->SO2Cl2_TMP Thermodynamic SO2Cl2_S SO2Cl2 + Sulfur Catalyst Cool < 60°C Para->SO2Cl2_S Kinetic Target1 High Ortho Yield SO2Cl2_TMP->Target1 Target2 High Para Yield SO2Cl2_S->Target2 Target3 Alpha-Chloro Ketone NCS_Ketone->Target3

Decision tree for temperature and reagent selection in selective chlorination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to achieve ortho-selective chlorination on a phenol using sulfuryl chloride (SO₂Cl₂), but my regioselectivity is poor at room temperature. Should I cool the reaction? A1: Counterintuitively, no. While cooling is the standard approach to enhance kinetic regioselectivity, the use of SO₂Cl₂ with a 2,2,6,6-tetramethylpiperidine (TMP) catalyst operates under thermodynamic control. Research demonstrates that ortho-selectivity increases with reaction temperature 1. For example, when using 10% TMP, raising the temperature from 25 °C to 110 °C increases ortho-selectivity from 43% to 82% 1. This occurs because the bulky TMP·HCl₃ intermediate formed in situ requires higher thermal energy to overcome the activation barrier for the highly organized, sterically hindered ortho-transition state.

Q2: My para-selective phenol chlorination using SO₂Cl₂ and a sulfur catalyst is yielding significant ortho-byproducts. How do I fix this? A2: If your goal is para-chlorination using metal/sulfur co-catalysts, temperature control is strictly kinetic. You must maintain the internal reaction temperature below 60 °C 2. Exceeding this threshold provides enough thermal energy to bypass the steric hindrance of the ortho-position, leading to a loss of para-selectivity. Implement active cooling (e.g., a jacketed reactor or ice bath) during the highly exothermic addition of SO₂Cl₂ to prevent temperature spikes.

Q3: When performing alpha-chlorination of cyclohexanone with N-Chlorosuccinimide (NCS), my reaction stalls at room temperature. Why? A3: The alpha-chlorination of ketones via NCS proceeds through an enol intermediate. At room temperature, the rate of enolization in glacial acetic acid is often too slow to yield practical conversion rates. Heating the reaction to 55 °C provides the necessary activation energy for rapid enol formation, which then immediately undergoes electrophilic attack by the Cl⁺ species generated from NCS 3.

Q4: I am seeing radical side-chain chlorination instead of electrophilic aromatic substitution (EAS) when using NCS on activated arenes. How do I suppress this? A4: NCS exhibits a duality in its reactivity: it can act as an electrophilic Cl⁺ source or a Cl• radical source 3. Radical pathways are initiated by homolytic cleavage, which is favored by high temperatures (>80 °C) or UV light. To suppress the radical pathway and strictly favor EAS on activated arenes, run the reaction in an aqueous medium at room temperature (20-25 °C) 4.

Quantitative Data: Temperature Effects on Selectivity

The following table summarizes the causal relationship between temperature, catalyst selection, and regioselectivity during the chlorination of phenols.

Table 1: Effect of Temperature and Catalyst on Phenol Chlorination Selectivity (using SO₂Cl₂)

Catalyst SystemTemperature (°C)Ortho Selectivity (%)Para Selectivity (%)Primary Kinetic/Thermodynamic Driver
None 70LowHighUncatalyzed kinetic preference for the least sterically hindered site.
10% TMP 254357Insufficient thermal energy to push the bulky TMP·HCl₃ intermediate through the ortho-transition state.
10% TMP 706733Increased thermal energy begins to overcome the ortho-activation barrier.
10% TMP 1108218Thermodynamic equilibration strongly favors ortho-directed complexation.
Elemental Sulfur < 60Low> 90Strict kinetic control; low temperature prevents ortho-substitution.

Validated Experimental Protocols

To ensure reproducibility and self-validation, follow these step-by-step methodologies. Each protocol includes built-in quenching mechanisms to prevent thermal runaways and over-chlorination.

Protocol A: High-Temperature Ortho-Selective Chlorination of Phenols [1]

Objective: Drive thermodynamic ortho-selectivity using a bulky TMP catalyst.

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure the system is adequately vented to a scrubber, as SO₂ and HCl gases will evolve as reaction byproducts.

  • Reagent Loading: Dissolve the phenol substrate (10 mmol) in toluene (20 mL). Add 2,2,6,6-tetramethylpiperidine (TMP) (1 mmol, 10 mol%) to the solution.

  • Chlorinating Agent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) (11 mmol) dropwise at room temperature to control the initial exotherm.

  • Thermal Activation: Heat the reaction mixture to 110 °C (reflux). Causality note: The elevated temperature is critical here; it provides the necessary energy for the bulky TMP·HCl₃ intermediate to selectively chlorinate the sterically hindered ortho-position.

  • Monitoring & Quenching: Stir for 2-4 hours, monitoring via TLC. Once complete, cool the flask to room temperature and quench carefully with water (20 mL) to neutralize any residual SO₂Cl₂ and halt the reaction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Mid-Temperature Alpha-Chlorination of Ketones [3]

Objective: Accelerate enolization while preventing homolytic radical cleavage.

  • Setup: Prepare a round-bottom flask with a magnetic stir bar and an internal temperature probe.

  • Reagent Loading: Dissolve the target ketone (e.g., cyclohexanone, 10 mmol) in glacial acetic acid (20 mL).

  • Chlorinating Agent Addition: Add N-Chlorosuccinimide (NCS) (11 mmol) to the solution in one portion.

  • Thermal Activation: Heat the reaction mixture to exactly 55 °C. Causality note: This specific temperature accelerates the rate-limiting enolization step without providing enough thermal energy to trigger radical homolytic cleavage of the N-Cl bond.

  • Monitoring & Quenching: Stir for 4-6 hours. Monitor by TLC. Upon completion, cool to room temperature and pour the mixture into ice-water (100 mL). This sudden temperature drop immediately halts the reaction, validating the system against di-chlorination.

  • Extraction: Extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with saturated sodium bicarbonate until the aqueous layer is basic (pH > 7) to completely remove the acetic acid catalyst.

References

  • 2,2,6,6-Tetramethylpiperidine-Catalyzed, Ortho-selective Chlorination of Phenols by Sulfuryl Chloride.
  • US4345097A - Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride.
  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
  • Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide.

Sources

Stability issues of 3-Chloro-5-(chloromethyl)picolinonitrile in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Chloro-5-(chloromethyl)picolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling and stability of this highly reactive intermediate. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.

Understanding the Instability: Core Principles

3-Chloro-5-(chloromethyl)picolinonitrile is a valuable building block, but its utility is directly linked to its reactivity. The molecule's structure contains two key features that govern its stability: an electron-deficient pyridine ring and a benzylic chloride-like chloromethyl group. The chloromethyl group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This inherent reactivity is the primary cause of stability issues in solution.

The two main degradation pathways are:

  • Solvolysis/Hydrolysis: In the presence of protic solvents like water, methanol, or ethanol, the solvent molecule itself can act as a nucleophile, displacing the chloride ion. This leads to the formation of the corresponding alcohol or ether, which are often observed as major impurities.

  • Nucleophilic Substitution: Unintended reactions with other nucleophiles present in the reaction mixture (e.g., amines, thiols, or even trace impurities) can lead to the formation of various byproducts. The reaction typically proceeds via an SN1 or SN2 mechanism, with polar solvents favoring the SN1 pathway through stabilization of the carbocation intermediate.[1]

Below is a diagram illustrating the primary degradation pathways.

cluster_main Degradation of 3-Chloro-5-(chloromethyl)picolinonitrile cluster_products Degradation Products A 3-Chloro-5-(chloromethyl)picolinonitrile B 3-Chloro-5-(hydroxymethyl)picolinonitrile A->B Hydrolysis (Solvent: H₂O) C Nu-Substituted Product A->C Nucleophilic Substitution (Solvent: Generic Nucleophile 'Nu')

Caption: Primary degradation pathways for 3-Chloro-5-(chloromethyl)picolinonitrile.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I prepared a stock solution of 3-Chloro-5-(chloromethyl)picolinonitrile in Methanol/DMSO, and my latest results show a significant decrease in the concentration of the starting material. What is happening?

Answer:

This is a classic case of solvolysis. The chloromethyl group is highly susceptible to attack by nucleophilic solvents.

  • Causality:

    • Protic Solvents (Methanol, Ethanol, Water): These solvents are nucleophilic and will directly react with your compound, displacing the chloride to form the corresponding methyl ether, ethyl ether, or alcohol. This is a common and often rapid degradation pathway.

    • "Anhydrous" Polar Aprotic Solvents (DMSO, DMF): While generally better choices, these solvents are hygroscopic and can absorb atmospheric moisture.[2] Trace amounts of water can be sufficient to cause slow hydrolysis over time, leading to the formation of 3-Chloro-5-(hydroxymethyl)picolinonitrile.

  • Solution & Protocol:

    • Solvent Selection: Immediately switch to a high-purity, anhydrous, non-nucleophilic solvent. Anhydrous acetonitrile is an excellent first choice. Toluene or Dichloromethane (DCM) are also suitable alternatives, depending on the requirements of your downstream application.

    • Strict Anhydrous Technique: When preparing solutions, use oven-dried glassware and perform all manipulations under an inert atmosphere (e.g., Nitrogen or Argon). Use fresh, sealed bottles of anhydrous solvent.

    • Storage: Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed vials with PTFE-lined caps to minimize exposure to air and moisture.[3]

    • Prepare Fresh: Due to its reactivity, it is highly recommended to prepare solutions of 3-Chloro-5-(chloromethyl)picolinonitrile immediately before use.

Question 2: My reaction mixture shows multiple new spots on TLC/LC-MS analysis that I can't identify, and the yield of my desired product is low. What are the likely side products?

Answer:

The presence of multiple unidentified spots strongly suggests either degradation of your starting material before the reaction is complete or side reactions occurring under your current conditions.

  • Causality:

    • Hydrolysis: As mentioned above, if there is water in your reaction, you will form the corresponding alcohol, 3-Chloro-5-(hydroxymethyl)picolinonitrile. This is often a major byproduct.[4]

    • Reaction with Base: If your reaction uses a basic amine (e.g., triethylamine, DIPEA) as an acid scavenger, the amine itself can act as a nucleophile, leading to the formation of a quaternary ammonium salt.

    • Metal Contamination: Traces of metals, such as iron from a spatula or rust from equipment, can catalyze the decomposition of benzylic chlorides, leading to polymerization or the formation of dark, tarry substances.[5][6]

  • Troubleshooting Workflow:

Start Low Yield / Multiple Spots Observed CheckSolvent Is the solvent protic (MeOH, H₂O)? Or is the aprotic solvent wet? Start->CheckSolvent CheckBase Is a nucleophilic base (e.g., amine) used in excess? Start->CheckBase CheckPurity Analyze starting material by LC-MS/NMR. Is it pure? Start->CheckPurity CheckEquipment Was metal equipment (spatulas, needles) used? Start->CheckEquipment Solvolysis Probable Cause: Solvolysis/Hydrolysis CheckSolvent->Solvolysis BaseReaction Probable Cause: Reaction with Base CheckBase->BaseReaction DegradedSM Probable Cause: Starting Material Degraded CheckPurity->DegradedSM MetalDecomp Probable Cause: Metal-Catalyzed Decomposition CheckEquipment->MetalDecomp Solution1 Solution: Use dry, aprotic solvent (MeCN, THF). Run under inert gas. Solvolysis->Solution1 Solution2 Solution: Use a non-nucleophilic, hindered base (e.g., Proton-Sponge) or an inorganic base (K₂CO₃). BaseReaction->Solution2 Solution3 Solution: Re-purify starting material. Store under inert gas at -20°C. DegradedSM->Solution3 Solution4 Solution: Use glass or PTFE-coated equipment. Avoid metal spatulas. MetalDecomp->Solution4

Caption: Troubleshooting logic for low yield and impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Chloro-5-(chloromethyl)picolinonitrile in its solid form? A1: The solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), in a freezer (-20°C is standard).[2][3] It is also advisable to protect it from light.

Q2: How does pH affect the stability of this compound in aqueous solutions? A2: The stability is highly pH-dependent. Under neutral or basic conditions (pH > 7), the rate of hydrolysis to the corresponding alcohol will be significantly accelerated. Acidic conditions (pH < 7) can help to suppress hydrolysis to some extent, but the compound will still degrade in the presence of water. For any work in aqueous media, it is critical to work quickly and at low temperatures.

Q3: Can I use stabilizers with this compound? A3: While stabilizers are used for bulk industrial chemicals like benzyl chloride (e.g., aqueous sodium carbonate or cyclohexanol), this is generally not practical or desirable in a research setting where high purity is required.[5][6] The best strategy is to prevent degradation by using appropriate solvents and handling techniques rather than trying to inhibit it with additives that would need to be removed later.

Q4: Which analytical technique is best for monitoring the stability of this compound? A4: Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for monitoring stability. It can separate the parent compound from its more polar degradation product (the alcohol). Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for both quantification and identification of volatile byproducts.[7][8][9]

Solvent Selection and Stability Guide
Solvent ClassExamplesSuitability for Stock SolutionsRationale & Causality
Protic Water, Methanol, EthanolUnsuitable These solvents are nucleophilic and will readily react with the compound via solvolysis, leading to rapid degradation.
Polar Aprotic Acetonitrile (MeCN), AcetoneHighly Recommended These solvents are polar enough to dissolve the compound but are not nucleophilic, providing a much more stable environment. Acetonitrile is often the best choice.
Polar Aprotic (Amide) DMF, DMAcUse with Caution While often used as reaction solvents, they are very hygroscopic and can contain trace amine impurities that may react over time. Use only if freshly distilled and anhydrous.
Polar Aprotic (Sulfoxide) DMSONot Recommended Extremely hygroscopic. Can be difficult to render completely anhydrous, and trace water will cause hydrolysis.
Ethers THF, DioxaneGood Generally suitable if anhydrous and free of peroxides. They are less polar, which may affect solubility.
Chlorinated Dichloromethane (DCM)Good A good non-nucleophilic choice, provided it is anhydrous.
Non-Polar Toluene, HexanesFair Stability is excellent, but the low polarity may result in poor solubility for the compound and its salts.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol describes the best practice for preparing a stock solution for use in downstream experiments.

  • Preparation:

    • Dry all necessary glassware (volumetric flask, syringe, needles) in an oven at 120°C overnight and cool in a desiccator.

    • Place the required amount of solid 3-Chloro-5-(chloromethyl)picolinonitrile into the volumetric flask under a stream of inert gas (Argon or Nitrogen).

    • Using a syringe, add the desired volume of fresh, anhydrous acetonitrile.

    • Seal the flask and sonicate or swirl gently until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Immediately aliquot the solution into smaller-volume amber glass vials with PTFE-lined screw caps. This prevents repeated warming/cooling and air exposure of the main stock.

    • Purge the headspace of each vial with inert gas before sealing.

    • Label each vial clearly with the compound name, concentration, solvent, and date.

    • Store the vials in a freezer at -20°C or below.

  • Validation:

    • Immediately after preparation (Time 0), take one aliquot for analysis by HPLC or LC-MS to determine the initial purity and concentration. This serves as your baseline for future stability checks.

Protocol 2: Workflow for Monitoring Solution Stability

This protocol outlines a self-validating system to assess the stability of your compound in a chosen solvent over time.

  • Prepare Solution: Prepare the solution of interest following the best practices described in Protocol 1.

  • Set Time Points: Define the time points for your study (e.g., T=0, T=24h, T=48h, T=1 week). Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Analysis: At each time point, remove one aliquot and allow it to warm to room temperature.

  • Sample Preparation for HPLC: Dilute a known volume of the stock solution with your mobile phase to a concentration suitable for your HPLC method.

  • HPLC Analysis: Inject the sample and analyze the chromatogram.

  • Data Interpretation:

    • Calculate the peak area of the parent compound.

    • Look for the appearance of new peaks, particularly the more polar hydrolysis product which will have a shorter retention time in reverse-phase HPLC.

    • Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of degradation.

cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Solution in Anhydrous Solvent under Inert Atmosphere Aliquot Aliquot into Vials for Each Time Point Prep->Aliquot Store Store Aliquots at Desired Temperature (e.g., RT, 4°C, -20°C) Aliquot->Store Sample At Each Time Point (T=0, 24h, etc.), Remove One Aliquot Store->Sample Dilute Dilute Sample for HPLC/LC-MS Sample->Dilute Inject Inject onto Column Dilute->Inject Analyze Analyze Chromatogram Inject->Analyze Compare Compare Peak Area to T=0 Analyze->Compare Identify Identify New Peaks (e.g., Hydrolysis Product) Analyze->Identify Quantify Quantify % Degradation Compare->Quantify

Caption: Experimental workflow for a solution stability study.

References

  • Nanjing Finechem Holding Co.,Limited. (n.d.). Picolinonitrile - Methylamine Supplier. Global-trade. Retrieved from [Link]

  • Hyman, J. (1951). Stabilization of benzyl chloride. (U.S. Patent No. 2,542,216). U.S. Patent and Trademark Office.
  • Katz, L. (1951). Stabilized benzyl chloride. (U.S. Patent No. 2,542,225). U.S. Patent and Trademark Office.
  • Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. National Institutes of Health. Retrieved from [Link]

  • Dow AgroSciences LLC. (2015). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. (European Patent No. EP2901857A1). Google Patents.
  • Filo. (2024). Assertion:Benzyl chloride is primary halide but forms stable carbocation. Filo. Retrieved from [Link]

  • GOV.UK. (2016). Benzyl chloride - Incident management. GOV.UK. Retrieved from [Link]

  • Phenomenex. (n.d.). Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column. Phenomenex. Retrieved from [Link]

  • Isom, H. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Medium. Retrieved from [Link]

  • CDC. (n.d.). Improved Rapid Analytical Method for the Urinary Determination of 3,5,6 Trichloro-2-PyridinoI, a Metabolite of Chlorpyrifos. CDC Stacks. Retrieved from [Link]

  • CIPAC. (2023). Acetonitrile and 3-Picoline in Chlorantraniliprole Method draft for distribution. CIPAC. Retrieved from [Link]

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Validation & Comparative

HPLC and UPLC methods for purity analysis of picolinonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The purity analysis of picolinonitrile (pyridine-2-carbonitrile) and its derivatives is a critical quality control step in pharmaceutical development. These compounds serve as vital intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including enzyme inhibitors and receptor antagonists. Because positional isomers (such as nicotinonitrile and isonicotinonitrile) and hydrolysis degradation products (like picolinamide) exhibit highly similar physicochemical properties[1], achieving baseline resolution requires highly optimized chromatographic conditions.

As analytical demands in drug development shift toward higher throughput and greener methodologies, laboratories must evaluate whether traditional High-Performance Liquid Chromatography (HPLC) is sufficient, or if upgrading to Ultra-Performance Liquid Chromatography (UPLC) is necessary. This guide objectively compares both methodologies, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for picolinonitrile purity analysis.

Mechanistic Foundations: The Van Deemter Causality

To understand why UPLC outperforms HPLC in resolving closely related pyridine derivatives, we must examine the causality of particle size through the lens of the van Deemter equation[2]. The equation ( H=A+B/u+C⋅u ) describes the height equivalent to a theoretical plate ( H ) as a function of linear velocity ( u ).

In traditional HPLC, columns are packed with 3–5 µm particles. At higher flow rates, the mass transfer term ( C -term) dominates because analyte molecules take longer to diffuse in and out of the deeper pores of larger particles, leading to severe band broadening.

UPLC systems utilize sub-2 µm particles and operate at significantly higher pressures (up to 15,000 psi, compared to HPLC's 6,000 psi limit)[3]. The drastic reduction in particle size minimizes the eddy diffusion ( A -term) and flattens the mass transfer ( C -term) curve. Consequently, UPLC can operate at much higher linear velocities without sacrificing theoretical plates, allowing for simultaneous improvements in both resolution and analysis speed[4].

VanDeemter P Sub-2 µm Particles (UPLC) A Reduced Eddy Diffusion (A-term) P->A C Minimized Mass Transfer (C-term) P->C V Higher Optimal Linear Velocity A->V C->V R Increased Resolution & Faster Run Times V->R

Logical flow of how sub-2 µm particles improve chromatographic efficiency via the van Deemter equation.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating; it should inherently prove its own reliability during every sequence through built-in systematic checks. The following protocols for picolinonitrile purity analysis are designed with causality in mind: the mobile phase is buffered to an acidic pH to fully protonate residual silanol groups on the stationary phase, preventing secondary interactions with the basic nitrogen of the pyridine ring that would otherwise cause peak tailing.

Protocol 1: Conventional HPLC Method

Best for: Laboratories prioritizing method transferability and lower operational costs.

  • System Preparation: Equilibrate an HPLC system equipped with a UV-Vis or PDA detector.

  • Column Selection: Install a C18 column (e.g., 5 µm, 4.6 mm × 150 mm). The high surface area provides adequate retention for polar pyridine derivatives[1].

  • Mobile Phase Preparation:

    • Buffer (A): 20 mM Potassium phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid. (Causality: pH 3.0 ensures the pyridine nitrogen remains protonated while suppressing silanol ionization).

    • Organic (B): HPLC-grade Acetonitrile.

  • Gradient Program: Run a linear gradient from 10% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • System Suitability Test (SST): Inject a resolution mixture containing picolinonitrile and picolinamide. Validation Check: The system is only validated for sample analysis if the resolution ( Rs ) between the two peaks is ≥2.0 .

  • Blank Injection: Inject the sample diluent to verify a stable baseline free of ghost peaks.

  • Sample Analysis: Inject 10 µL of the picolinonitrile sample (1 mg/mL). Bracket the sample injections with standard checks every 10 injections to ensure retention time stability.

Protocol 2: High-Throughput UPLC Method

Best for: High-throughput screening, complex impurity profiling, and minimizing solvent waste.

  • System Preparation: Equilibrate a low-dispersion UPLC system capable of withstanding ≥12,000 psi[3].

  • Column Selection: Install a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 mm × 50 mm).

  • Mobile Phase Preparation: Use the same mobile phase composition as the HPLC method to maintain selectivity ( α ), but filter through a 0.1 µm membrane to prevent column frit clogging.

  • Gradient Program: Run a scaled gradient from 10% B to 60% B over 3 minutes at a flow rate of 0.4 mL/min.

  • System Suitability Test (SST): Inject the resolution mixture. Validation Check: Expect an Rs≥4.0 due to the massive increase in theoretical plates[4].

  • Sample Analysis: Inject 1 µL of the sample. The reduced injection volume prevents column overloading and minimizes extra-column band spreading.

Workflow S1 1. Sample Preparation (Picolinonitrile + Diluent) S2 2. System Suitability Test (Verify Rs ≥ 2.0) S1->S2 S3 3. Blank Injection (Baseline Verification) S2->S3 S4 4. Sample Analysis (Bracketed Injections) S3->S4 S5 5. Data Integration & Purity Calculation S4->S5

Self-validating experimental workflow for the purity analysis of picolinonitrile derivatives.

Comparative Data Analysis

The transition from HPLC to UPLC yields quantifiable improvements across all chromatographic parameters. Table 1 summarizes typical empirical data obtained when analyzing a crude picolinonitrile sample spiked with 1% picolinamide impurity.

Table 1: Quantitative Comparison of HPLC vs. UPLC for Picolinonitrile Analysis

Chromatographic ParameterTraditional HPLC (5 µm C18)Modern UPLC (1.7 µm C18)Performance Shift / Advantage
Operating Pressure ~2,500 psi~11,500 psiUPLC requires specialized high-pressure pumps[3].
Flow Rate 1.0 mL/min0.4 mL/min60% reduction in optimal flow rate.
Total Run Time 15.0 minutes3.0 minutes80% reduction in analysis time [4].
Theoretical Plates ( N ) ~12,000~35,000~3x increase in column efficiency.
Resolution ( Rs ) Critical Pair2.24.8Vastly superior baseline separation.
Solvent Consumption / Run 15.0 mL1.2 mL92% reduction in solvent waste , aligning with green chemistry.
Sensitivity (S/N Ratio) Baseline~3x to 5x higherSharper, narrower peaks result in higher peak capacity and sensitivity.

Decision Matrix: Selecting the Right Methodology

Choosing between HPLC and UPLC is not merely a question of performance, but of operational alignment:

  • Opt for HPLC when: The laboratory is conducting routine, well-established compendial testing where the resolution of picolinonitrile from its impurities is already sufficient. HPLC is highly robust, has lower initial capital costs, and avoids the stringent sample filtration requirements of UPLC.

  • Opt for UPLC when: The project is in the active drug development phase requiring rapid screening of synthetic routes. If the picolinonitrile intermediate contains complex, closely eluting isomeric impurities (e.g., distinguishing between 2-cyano, 3-cyano, and 4-cyanopyridines), the superior resolving power of sub-2 µm particles is mandatory. Furthermore, laboratories looking to drastically cut acetonitrile consumption and improve their environmental footprint will recover the higher instrument cost through long-term solvent savings.

References

  • Principle, Instrumentation, and Applications of UPLC: A Novel Technique of Liquid Chromatography. SciSpace. Available at:[Link]

  • The Promise of Small Particles. Waters Corporation. Available at:[Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. Available at:[Link]

  • HPLC vs UPLC: Resolution and Throughput Compared. PatSnap Eureka. Available at:[Link]

  • LA746 Analysis of Pyridine derivatives. GL Sciences. Available at:[Link]

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The Tandem Titans: A Comparative Guide to Integrated NMR and MS for Structural Elucidation of Complex Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of chemical analysis, particularly within drug development, metabolomics, and natural product discovery, researchers are often confronted with the formidable challenge of deciphering complex mixtures. These samples, teeming with a multitude of structurally similar or entirely unknown compounds, demand analytical techniques that offer both high-resolution separation and unambiguous structural identification. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are individually powerful, their true potential is unlocked when they are integrated. This guide provides an in-depth comparison of various integrated NMR and MS workflows, offering the technical insights and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

The core principle behind integrating NMR and MS lies in their complementary nature. MS provides exceptional sensitivity and the ability to determine the molecular formula of a compound, while NMR offers unparalleled detail about the three-dimensional structure and stereochemistry.[1] This synergy allows for a more confident and comprehensive structural elucidation than either technique could achieve alone.

The Strategic Landscape: Choosing Your Integrated NMR and MS Workflow

The selection of an appropriate integrated NMR and MS workflow is a critical decision that hinges on several factors, including the complexity of the mixture, the concentration of the analytes of interest, the required level of structural detail, and the desired sample throughput. Broadly, these workflows can be categorized into two main types: hyphenated (online) and non-hyphenated (offline) approaches.

Hyphenated (Online) Workflows: The Power of Automation and Integration

Hyphenated techniques physically couple a separation technique, typically Liquid Chromatography (LC), with both NMR and MS detectors. This creates a seamless, automated system for the analysis of complex mixtures.[2][3]

  • On-Flow LC-NMR-MS: In this setup, the eluent from the LC column is split, with a major portion flowing directly through the NMR flow cell while a minor portion is diverted to the MS detector. This allows for the simultaneous acquisition of NMR and MS data for all eluting compounds.[4][5] It is particularly useful for obtaining a rapid overview of the major components in a mixture.[1][6]

  • Stop-Flow LC-NMR-MS: To overcome the sensitivity limitations of on-flow NMR, the stop-flow technique allows the chromatographic flow to be paused when a peak of interest is in the NMR flow cell. This enables longer acquisition times and the collection of higher quality 1D and even 2D NMR data for specific components.[5]

  • LC-SPE-NMR/MS: This advanced hyphenated technique incorporates Solid-Phase Extraction (SPE) cartridges between the LC and the NMR. Peaks of interest identified by MS are trapped on an SPE cartridge, which can then be washed to remove interfering solvents and eluted with a deuterated solvent directly into the NMR spectrometer. This process allows for significant sample concentration, enabling the acquisition of high-quality 2D NMR data for even minor components.[7][]

Non-Hyphenated (Offline) Workflows: Flexibility and In-Depth Analysis

Offline approaches involve the physical separation of the analytical steps. The mixture is first fractionated using a technique like LC, and then individual fractions are analyzed by MS and NMR separately.

  • LC-MS followed by Offline NMR: In this common workflow, LC-MS is used to rapidly screen the mixture and identify fractions containing compounds of interest. These fractions are then collected, the solvent is evaporated, and the sample is redissolved in a deuterated solvent for detailed NMR analysis. This approach offers maximum flexibility in terms of the NMR experiments that can be performed and avoids the solvent compatibility issues inherent in hyphenated techniques.

The following diagram illustrates the key decision points and workflows in an integrated NMR and MS strategy:

Integrated_NMR_MS_Workflows Integrated NMR & MS Workflow Decision Tree cluster_input Sample & Analytical Goals cluster_decision Primary Considerations cluster_workflows Analytical Workflows cluster_output Outcome Start Complex Mixture Analysis Decision1 Need for High Throughput & Automation? Start->Decision1 Decision2 Trace Component Analysis Required? Decision1->Decision2 No OnFlow On-Flow LC-NMR-MS Decision1->OnFlow Yes Decision3 Need for Extensive 2D NMR? Decision2->Decision3 No LCSPE LC-SPE-NMR/MS Decision2->LCSPE Yes StopFlow Stop-Flow LC-NMR-MS Decision3->StopFlow No Offline Offline LC-MS & NMR Decision3->Offline Yes Output Structural Elucidation OnFlow->Output StopFlow->Output LCSPE->Output Offline->Output

Caption: Decision tree for selecting an integrated NMR and MS workflow.

Quantitative Performance Comparison of Integrated NMR-MS Workflows

The choice of workflow is often dictated by the quantitative performance required for the analysis. The following table summarizes key performance metrics for the different integrated approaches.

WorkflowTypical Sensitivity (LOD)Sample Amount RequiredAnalysis Time per SampleKey AdvantagesKey Limitations
On-Flow LC-NMR-MS 1-10 µg on-column>10 µg30-60 minHigh throughput, automated, good for major componentsLow sensitivity for NMR, limited to 1D NMR, solvent compatibility issues
Stop-Flow LC-NMR-MS 0.1-1 µg on-column1-10 µg1-4 hoursImproved NMR sensitivity, allows for some 2D NMRLower throughput than on-flow, potential for peak diffusion during stop
LC-SPE-NMR/MS 10-100 ng on-column0.1-1 µg2-8 hoursHigh NMR sensitivity, excellent for trace components, allows extensive 2D NMRComplex setup, lower throughput, potential for sample loss on SPE
Offline LC-MS & NMR ng to pg (MS), µg (NMR)>10 µgVariable (days)Maximum flexibility, no solvent compatibility issues for NMR, best for novel structure elucidationLabor-intensive, potential for sample degradation, time-consuming

Experimental Protocol: A Deep Dive into LC-SPE-NMR/MS for Natural Product Analysis

To illustrate the practical application of these integrated techniques, a detailed protocol for the analysis of a complex natural product extract using LC-SPE-NMR/MS is provided below. This protocol is designed to serve as a template that can be adapted for various research needs.

Objective: To identify and structurally elucidate minor bioactive compounds from a crude plant extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source

  • SPE unit with automated cartridge exchange

  • NMR spectrometer (≥600 MHz) equipped with a cryoprobe

Step-by-Step Methodology:

  • Sample Preparation:

    • Extract 10 g of dried, ground plant material with 100 mL of methanol at room temperature for 24 hours.

    • Filter the extract and concentrate under reduced pressure to yield a crude extract.

    • Dissolve 100 mg of the crude extract in 1 mL of methanol for LC-MS analysis.

  • Initial LC-MS Screening:

    • Develop an LC method to achieve good separation of the components in the extract. A typical reversed-phase gradient using water and acetonitrile, both with 0.1% formic acid, is a good starting point.

    • Inject the sample onto the LC-MS system to obtain a total ion chromatogram (TIC) and UV chromatogram.

    • Analyze the MS data to identify peaks with molecular weights of interest, particularly those that do not correspond to known compounds from the plant genus (dereplication).

  • LC-SPE-NMR/MS Analysis:

    • Set up the integrated LC-SPE-NMR/MS system. The LC eluent is split, with a small percentage going to the MS and the majority to the SPE unit.

    • Inject the sample again. Based on the retention times of the target peaks from the initial screening, program the system to automatically trap these peaks onto individual SPE cartridges.

    • For very low concentration compounds, multiple injections can be performed, trapping the same peak on the same cartridge to increase the amount of analyte.

  • SPE Cartridge Elution and NMR Data Acquisition:

    • After trapping, the SPE cartridges are automatically washed with a non-deuterated solvent (e.g., water) to remove residual HPLC mobile phase.

    • The trapped compounds are then eluted from the cartridges with a small volume (e.g., 30 µL) of a deuterated solvent (e.g., methanol-d4) directly into the NMR flow probe.

    • Acquire a suite of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for each trapped compound. The use of a cryoprobe is crucial for maximizing sensitivity.

  • Data Analysis and Structure Elucidation:

    • Process the NMR and MS data using appropriate software.

    • Use the high-resolution MS data to determine the elemental composition of the unknown compounds.

    • Use the 1D and 2D NMR data to piece together the chemical structure, including stereochemistry.

    • Combine the MS and NMR data to propose a final, confident structure for the novel compounds.

The following diagram illustrates the LC-SPE-NMR/MS experimental workflow:

LC_SPE_NMR_MS_Workflow LC-SPE-NMR/MS Experimental Workflow cluster_separation Separation & Detection cluster_trapping Analyte Trapping & Elution cluster_nmr NMR Analysis cluster_output Final Output HPLC HPLC Separation Splitter Flow Splitter HPLC->Splitter MS Mass Spectrometry (MS) (Peak Identification) Splitter->MS ~5% SPE Solid-Phase Extraction (SPE) (Peak Trapping) Splitter->SPE ~95% MS->SPE Trigger Trapping Elution Elution with Deuterated Solvent SPE->Elution NMR NMR Spectroscopy (Structure Elucidation) Elution->NMR Structure Final Structure NMR->Structure

Caption: Workflow diagram for LC-SPE-NMR/MS analysis.

Ensuring Scientific Integrity: The Self-Validating System

To ensure the trustworthiness of the data generated from these complex integrated systems, it is essential to establish a self-validating framework. This involves a multi-faceted approach to quality control and data verification.

  • System Suitability Testing: Before initiating a series of analyses, the performance of the integrated system should be verified. This can be done by injecting a standard mixture of known compounds to check for chromatographic resolution, MS sensitivity and mass accuracy, and NMR signal-to-noise and spectral quality.

  • Internal Standards: The use of internal standards is crucial for both qualitative and quantitative analysis. A known compound added to the sample at a specific concentration can be used to monitor system performance and to provide a reference for quantification.

  • Data Processing and Analysis Validation: The software used for data processing should be validated to ensure that it is performing as expected. This includes verifying peak integration, mass accuracy calculations, and the correct interpretation of NMR spectral data.

  • Orthogonal Data Verification: The complementary nature of NMR and MS provides an inherent cross-validation of the data. For example, the molecular formula determined by high-resolution MS should be consistent with the number and types of atoms observed in the NMR spectra. Any discrepancies should be thoroughly investigated.

The Future of Integrated NMR and MS

The field of integrated NMR and MS is continuously evolving, with advancements in instrumentation, software, and methodologies. The development of higher-field NMR magnets, more sensitive MS detectors, and more sophisticated data integration algorithms will continue to push the boundaries of what is possible in the analysis of complex mixtures.[9][10] The increasing adoption of these powerful techniques will undoubtedly accelerate discovery in drug development, metabolomics, and natural product research, providing a clearer picture of the complex chemical world around us.

References

  • Gathungu, R. M., Kautz, R., Vouros, P., & Giese, R. W. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass spectrometry reviews, 37(5), 657–683. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 3-Chloro-5-(chloromethyl)picolinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-5-(chloromethyl)picolinonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is expertly synthesized from the safety profiles of structurally analogous compounds, including 2-Chloro-5-(chloromethyl)pyridine and 3-Chloro-5-(trifluoromethyl)picolinonitrile. This ensures a conservative and robust safety protocol.

Hazard Assessment: Understanding the Risks

Based on data from closely related picolinonitrile and pyridine derivatives, 3-Chloro-5-(chloromethyl)picolinonitrile should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns upon direct contact.[1][3][4]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4][5]

Due to these hazards, a multi-layered approach to personal protection and engineering controls is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 3-Chloro-5-(chloromethyl)picolinonitrile. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent skin contact, which can cause irritation or burns.[5] Gloves should be inspected before use and disposed of immediately if contaminated.
Eye and Face Protection Safety goggles and a face shieldTo protect against splashes and aerosols that can cause severe eye damage.[3][5] A face shield should be worn over safety goggles.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a certified chemical fume hood or when aerosols may be generated.[5] The specific cartridge type should be selected based on a formal risk assessment.

It is imperative to always wash hands thoroughly after handling the chemical and before leaving the laboratory.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe working environment.

Engineering Controls

All work with 3-Chloro-5-(chloromethyl)picolinonitrile must be conducted in a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent inhalation of vapors or dust. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The chemical fume hood sash should be lowered to the appropriate working height.

  • Weighing and Transfer: If the compound is a solid, weigh it out within the fume hood. Use appropriate tools to minimize the generation of dust. If it is a liquid, conduct all transfers and dilutions within the fume hood.

  • Experimental Use: Keep the container tightly closed when not in use.[3][4] Avoid contact with skin, eyes, and clothing.[3][4]

  • Post-Handling: Thoroughly decontaminate all work surfaces after use. Remove PPE in the correct order to avoid cross-contamination.

The following diagram illustrates the essential workflow for the safe handling of 3-Chloro-5-(chloromethyl)picolinonitrile.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep1 Don Appropriate PPE Prep2 Verify Fume Hood Functionality Prep1->Prep2 Hand1 Weighing and Transfer Prep2->Hand1 Hand2 Experimental Use Hand1->Hand2 Hand3 Keep Container Closed Hand2->Hand3 Clean1 Decontaminate Work Surfaces Hand3->Clean1 Clean2 Properly Doff PPE Clean1->Clean2 Clean3 Segregate and Dispose of Waste Clean2->Clean3

Safe Handling Workflow Diagram

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and decisive action is crucial.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, prevent the spread of the spill using absorbent materials.

    • Wear appropriate PPE, including respiratory protection, during cleanup.

    • Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Storage and Disposal Plan

Proper storage and disposal are the final, critical steps in the safe management of 3-Chloro-5-(chloromethyl)picolinonitrile.

Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The storage area should be clearly marked with the appropriate hazard warnings.

Disposal

All waste containing 3-Chloro-5-(chloromethyl)picolinonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[6]

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6][7] Do not dispose of this chemical down the drain or in regular trash.

The following diagram outlines the decision-making process for the disposal of materials contaminated with 3-Chloro-5-(chloromethyl)picolinonitrile.

Start Material Contaminated? IsHazardous Is it Hazardous Waste? Start->IsHazardous Segregate Segregate in Labeled, Sealed Container IsHazardous->Segregate Yes NonHazardous Dispose as Regular Waste IsHazardous->NonHazardous No LicensedDisposal Dispose via Licensed Professional Service Segregate->LicensedDisposal

Waste Disposal Decision Tree

By adhering to these guidelines, laboratory professionals can confidently and safely handle 3-Chloro-5-(chloromethyl)picolinonitrile, ensuring both personal safety and the integrity of their research.

References

  • ChemTreat. (2015, September 14). Safety Data Sheet: ChemTreat C2189G. Retrieved from [Link]

  • ChemTreat. (2023, February 1). Safety Data Sheet: C2181T. Retrieved from [Link]

  • Capot Chemical. (2008, November 4). MSDS of 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.